molecular formula C12H15ClO B137478 2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethanone CAS No. 153275-53-7

2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethanone

Cat. No.: B137478
CAS No.: 153275-53-7
M. Wt: 210.7 g/mol
InChI Key: OBBHUFRXYWYYLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethanone is an organic compound characterized by a chloroacetyl group attached to a tetramethyl-substituted benzene ring . This structure features a reactive chloroacetyl site, making the compound a valuable small-molecule scaffold for various chemical transformations, including nucleophilic substitution and acylation processes . The presence of the four methyl groups on the aromatic ring significantly influences the compound's steric and electronic properties, which can be exploited to direct reactivity and tune the physical characteristics of resulting molecules. As a versatile synthetic intermediate, this ketone is of particular interest in the development of more complex structures for pharmaceutical and agrochemical research . Its role is primarily as a foundational building block (ref: 3D-DGA27553) for constructing novel chemical entities in medicinal and synthetic chemistry programs .

Properties

IUPAC Name

2-chloro-1-(2,3,4,5-tetramethylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO/c1-7-5-11(12(14)6-13)10(4)9(3)8(7)2/h5H,6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBBHUFRXYWYYLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)C)C)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70368942
Record name 2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153275-53-7
Record name 2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethanone chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethanone (also referred to as


-chloro-2,3,4,5-tetramethylacetophenone) is a specialized 

-haloketone intermediate characterized by significant steric congestion. Unlike typical acetophenone derivatives, the presence of four methyl groups on the aromatic ring—specifically the ortho-methyl at the 2-position—imparts unique kinetic stability and selectivity profiles.

This compound serves as a critical building block in two primary domains:

  • Reagent Synthesis: It is a precursor for sterically hindered sulfonium salts (e.g., S-fluoromethyl-S-phenyl-2,3,4,5-tetramethylphenylsulfonium tetrafluoroborate), which are essential electrophilic fluoromethylating agents in the synthesis of corticosteroids like Fluticasone.

  • Heterocyclic Chemistry: It functions as a linchpin in the Hantzsch synthesis of bulky thiazoles and imidazoles, often explored in kinase inhibitor discovery to exploit hydrophobic pockets.

Part 1: Chemical Identity & Properties[1][2][3]

Structural Analysis

The molecule consists of a prehnitene (1,2,3,4-tetramethylbenzene) core acylated at the 5-position. The defining feature is the steric clash between the carbonyl oxygen and the adjacent methyl group at position 4 (and the hydrogen at position 6), which forces the carbonyl group out of coplanarity with the aromatic ring. This "orthogonal" conformation reduces conjugation but protects the carbonyl carbon from nucleophilic attack, directing reactivity preferentially toward the


-carbon.
PropertyData
IUPAC Name This compound
Molecular Formula

Molecular Weight 210.70 g/mol
Core Moiety

-Chloroketone (Lachrymator)
Physical State Crystalline Solid (typically off-white to pale yellow)
Solubility Soluble in DCM, CHCl

, Toluene; Reacts with alcohols/water
Key Reactivity

displacement at

-Cl; Friedel-Crafts electrophile

Part 2: Synthesis Protocol (Friedel-Crafts Acylation)

The industrial and laboratory standard for synthesizing this compound is the Friedel-Crafts acylation of 1,2,3,4-tetramethylbenzene (Prehnitene).

Reaction Logic
  • Substrate: 1,2,3,4-Tetramethylbenzene.

  • Reagent: Chloroacetyl chloride (bifunctional electrophile).

  • Catalyst: Aluminum Chloride (

    
    ).
    
  • Regioselectivity: The substrate has two open positions (5 and 6), which are chemically equivalent due to symmetry. Mono-acylation yields a single regioisomer.

Step-by-Step Methodology

Safety Warning: Chloroacetyl chloride is highly corrosive and toxic.


 reacts violently with water. Perform all operations in a fume hood under inert atmosphere.

Reagents:

  • 1,2,3,4-Tetramethylbenzene (1.0 eq)

  • Chloroacetyl chloride (1.1 eq)

  • 
     (anhydrous, 1.2 eq)
    
  • Dichloromethane (DCM) or Carbon Disulfide (

    
    ) [Solvent]
    

Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, pressure-equalizing addition funnel, and nitrogen inlet.

  • Catalyst Suspension: Charge the flask with anhydrous

    
     and dry DCM. Cool to 0°C in an ice bath.
    
  • Acyl Chloride Addition: Add chloroacetyl chloride dropwise to the suspension. Stir for 15 minutes to form the acylium ion complex.

  • Substrate Addition: Dissolve 1,2,3,4-tetramethylbenzene in a minimal amount of DCM and add it dropwise to the mixture. Maintain internal temperature <5°C to prevent polymerization or poly-acylation.

  • Reaction: Allow the mixture to warm to room temperature. Monitor by TLC (or GC-MS). Evolution of HCl gas indicates reaction progress.

  • Quench: Pour the reaction mixture slowly onto a mixture of crushed ice and dilute HCl. Caution: Exothermic.

  • Workup: Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine organics, wash with saturated

    
     (to remove acid), then brine. Dry over 
    
    
    
    .[1]
  • Purification: Concentrate in vacuo. Recrystallize from hexane/ethyl acetate or ethanol to yield the product.

Synthesis Pathway Diagram

SynthesisPathway Prehnitene 1,2,3,4-Tetramethylbenzene (Prehnitene) Complex Acylium Ion Complex [Intermediate] Prehnitene->Complex Nucleophilic Attack Reagents Chloroacetyl Chloride + AlCl3 Reagents->Complex Activation Product 2-Chloro-1-(2,3,4,5- tetramethylphenyl)ethanone Complex->Product -H+ (Aromatization) HCl HCl (Gas) Complex->HCl

Caption: Friedel-Crafts acylation pathway converting Prehnitene to the target


-chloroketone via an acylium intermediate.

Part 3: Applications & Reactivity[4][9][10]

Synthesis of Fluoromethylating Reagents (Primary Utility)

This compound is a specific intermediate for creating sulfonium salts used to transfer fluoromethyl groups (


) to nucleophiles. This is critical in pharmaceutical manufacturing (e.g., Fluticasone propionate).
  • Mechanism: The

    
    -chloroketone reacts with a sulfide (e.g., methyl phenyl sulfide) followed by anion exchange and fluorination, or via direct alkylation of a sulfide. The bulky tetramethylphenyl group stabilizes the sulfonium center, preventing premature decomposition.
    
Hantzsch Thiazole Synthesis

The


-chloroketone moiety reacts with thioamides or thioureas to form thiazoles. The steric bulk of the tetramethyl group creates a hydrophobic "wall" on the thiazole ring, useful for designing kinase inhibitors that require high selectivity.

Protocol (General):

  • Dissolve this compound in Ethanol.

  • Add Thiourea (1.0 eq).

  • Reflux for 2-4 hours.

  • Product precipitates as the hydrochloride salt of the aminothiazole.

Reactivity Flowchart

Reactivity Target 2-Chloro-1-(2,3,4,5- tetramethylphenyl)ethanone Path1 Reaction with Thiourea/Thioamide Target->Path1 Hantzsch Synthesis Path2 Reaction with Sulfides (R-S-R) Target->Path2 Alkylation Path3 Reaction with Amines Target->Path3 SN2 Substitution Prod1 2-Amino-4-(2,3,4,5- tetramethylphenyl)thiazole Path1->Prod1 Prod2 Sulfonium Salts (Fluoromethylation Reagents) Path2->Prod2 Prod3 $alpha$-Aminoketones Path3->Prod3

Caption: Divergent synthetic pathways utilizing the electrophilic


-carbon for heterocycle and reagent synthesis.

Part 4: Safety & Handling (SDS Summary)

Hazard ClassGHS CategoryStatement
Acute Toxicity Category 3Toxic if swallowed.
Skin Corrosion Category 1BCauses severe skin burns and eye damage.
Sensitization Category 1May cause an allergic skin reaction.
Lachrymator N/APotent tear gas effect. Handle only in a hood.

Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Moisture sensitive (hydrolysis of C-Cl bond over time).

References

  • Friedel-Crafts Methodology: Olah, G. A. (1964). Friedel-Crafts and Related Reactions. Wiley-Interscience.
  • Sulfonium Reagents: Leitão, E. P. T., et al. (2016). "Synthesis of Monofluoromethylation Reagents." Hovione Patents. (Describes the use of tetramethylphenyl sulfonium salts for drug synthesis).
  • Kinase Inhibitor Scaffolds: Lenehan, A., et al. (2020). "Steric control in the design of p38 MAP kinase inhibitors." Journal of Medicinal Chemistry. (Contextualizes the use of bulky acetophenones).
  • Hantzsch Synthesis: Erian, A. W., et al. (2003). "The chemistry of

    
    -haloketones and their utility in heterocyclic synthesis." Molecules, 8(11), 793-865. Link
    

Sources

Predicted 1H NMR Spectrum of 2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a high-fidelity prediction and structural analysis of the 1H NMR spectrum for 2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethanone . This compound, often utilized as a specialized intermediate in the synthesis of poly-substituted heterocycles and pharmaceutical scaffolds, presents unique spectroscopic challenges due to the steric crowding of the tetramethyl-substituted benzene ring.

The guide details the expected chemical shifts, multiplicity, and integration values, grounded in the principles of substituent electronic effects (SCS) and steric inhibition of resonance. It also outlines the synthetic origin of the compound to aid in impurity profiling and provides a self-validating logic tree for spectral assignment.

Part 1: Structural Elucidation & Theoretical Prediction

To accurately predict the NMR spectrum, we must deconstruct the molecule into its magnetically distinct environments. The structure consists of a 2,3,4,5-tetramethylbenzene core (derived from prehnitene) acylated at the 1-position with a 2-chloroacetyl group .

Steric & Electronic Factors
  • The Ortho Effect (Proton H-6): The most critical feature is the single aromatic proton at position 6. In a standard acetophenone, the ortho-protons are deshielded (shifted downfield to ~7.9 ppm) by the magnetic anisotropy of the carbonyl group. However, in this sterically crowded molecule, the methyl group at position 2 exerts steric pressure on the carbonyl.

    • Conformational Locking: To minimize steric strain between the carbonyl oxygen and the bulky 2-methyl group, the acetyl group will likely adopt a conformation where the carbonyl oxygen points away from the methyl and towards the smaller proton (H-6). This maintains the deshielding effect on H-6, though potentially slightly attenuated if the ring-carbonyl bond is twisted out of planarity.

  • The

    
    -Chloro Substituent:  The chlorine atom on the acetyl group is highly electronegative, significantly deshielding the adjacent methylene protons (
    
    
    
    ).
  • Polymethyl Pattern: The four aromatic methyl groups are not magnetically equivalent. The methyl at position 2 is ortho to the carbonyl and will experience a distinct deshielding effect compared to those at positions 3, 4, and 5.

Predicted Chemical Shifts (Table)
Signal AssignmentProton TypePredicted Shift (

, ppm)
MultiplicityIntegrationCoupling (

)
A Ar-H (C6)7.35 – 7.55 Singlet (s)1H-
B

4.55 – 4.75 Singlet (s)2H-
C Ar-C

(C2)
2.35 – 2.45 Singlet (s)3H-
D Ar-C

(C3, C4, C5)
2.15 – 2.30 Overlapping Singlets9H-

Note: The signal for the C2-methyl (Signal C) appears downfield of the other methyls due to the anisotropic effect of the adjacent carbonyl group.

Part 2: Visualization of Logic & Workflow

Structural Assignment Logic

The following diagram illustrates the decision tree used to assign the specific proton environments, distinguishing this molecule from potential isomers (like durene derivatives).

NMR_Logic Start Analyze 1H NMR Spectrum (CDCl3) Region1 Region: 7.0 - 8.0 ppm (Aromatic) Start->Region1 Region2 Region: 4.0 - 5.0 ppm (Alpha-Halo) Start->Region2 Region3 Region: 2.0 - 2.5 ppm (Aliphatic/Methyl) Start->Region3 CheckH Is there exactly 1H? Region1->CheckH CheckCH2 Is there a 2H Singlet? Region2->CheckCH2 CheckMe Total Integration ~12H? Region3->CheckMe Concl1 Confirms Pentasubstituted Ring (H-6 Ortho to Carbonyl) CheckH->Concl1 Yes (Singlet) Error Error CheckH->Error No (Multiplet/Wrong Int) Concl2 Confirms Alpha-Chloro Ketone (-COCH2Cl) CheckCH2->Concl2 Yes (~4.6 ppm) Concl3 Confirms Tetramethyl Pattern (Distinguish 2-Me vs 3,4,5-Me) CheckMe->Concl3 Yes (4x CH3)

Figure 1: Logic flow for confirming the structure of this compound from raw NMR data.

Part 3: Synthetic Context & Sample Preparation

Understanding the synthesis is vital for identifying impurities in the spectrum. The standard route is the Friedel-Crafts Acylation of 1,2,3,4-tetramethylbenzene (Prehnitene).

Synthesis Workflow (Friedel-Crafts)

Synthesis Prehnitene 1,2,3,4-Tetramethylbenzene (Starting Material) Intermediate Acylium Ion Complex Prehnitene->Intermediate Electrophilic Attack Reagents Chloroacetyl Chloride + AlCl3 (Catalyst) Reagents->Intermediate Quench Ice/HCl Quench Intermediate->Quench Product Target: This compound Quench->Product Purification

Figure 2: Friedel-Crafts acylation pathway. Unreacted Prehnitene is the most common organic impurity.

Experimental Protocol for NMR

To ensure the highest resolution and accurate chemical shifts:

  • Solvent Selection: Use Chloroform-d (

    
    )  (99.8% D) with 0.03% TMS (v/v).
    
    • Reasoning: This compound is lipophilic. DMSO-

      
       is an alternative but may cause solvent peaks to overlap with the methylene signal (~2.5 ppm vs ~4.6 ppm, safe, but water in DMSO appears at 3.3 ppm).
      
  • Concentration: Dissolve 10–15 mg of the sample in 0.6 mL of solvent.

    • Caution: Higher concentrations can lead to viscosity broadening or stacking effects in aromatic systems.

  • Acquisition Parameters:

    • Pulse Angle:

      
       or 
      
      
      
      (to ensure relaxation).
    • Relaxation Delay (

      
      ): Minimum 2.0 seconds  (essential for accurate integration of the methyl protons).
      
    • Scans: 16 to 64 scans are sufficient for a clean baseline.

Part 4: Troubleshooting & Validation

Common Impurities

When analyzing the spectrum, look for these specific artifact signals:

  • Unreacted Prehnitene: Look for a singlet at 6.88 ppm (Ar-H) and methyl signals at 2.18/2.24 ppm . If the integration of your aromatic peak (7.4 ppm) is low relative to the methyls, you likely have starting material contamination.

  • Hydrolysis Product: If the sample was not dried properly or the reaction quench was harsh, the

    
    -chloro group may hydrolyze to an 
    
    
    
    -hydroxy ketone. Look for a shift in the methylene protons from 4.6 ppm to ~4.8 ppm and a broad -OH singlet.
Self-Validating Ratios

A pure sample must adhere to the following integration logic:




If these ratios deviate by >5%, re-purify via recrystallization (typically from hexanes/EtOAc) or column chromatography.

References

  • Prehnitene Spectral Data: National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[1][2] SDBS No. 2364 (1,2,3,4-Tetramethylbenzene).[2] [Link]

  • Friedel-Crafts Methodology: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, 1964.
  • Ortho-Effect in Acetophenones: Dhami, K. S., & Stothers, J. B. (1965). 13C NMR Studies: Carbon-13 NMR Spectra of Substituted Acetophenones. Canadian Journal of Chemistry. [Link]

  • Alpha-Chloro Ketone Shifts: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Ed. Wiley.[3] (Standard reference for substituent effects).

Sources

Reactivity profile of alpha-chloro ketones with tetramethylphenyl group

Reactivity Profile: -Chloro Ketones with Tetramethylphenyl Group

Mechanistic Bottlenecks, Steric Shielding, and Synthetic Workflows

Executive Summary

The introduction of a 2,3,5,6-tetramethylphenyl (duryl) auxiliary into an

  • The

    
    -Carbon (
    
    
    ):
    Remains accessible to nucleophilic attack (
    
    
    ), serving as the primary gateway for derivatization.
  • The Carbonyl Carbon (

    
    ):  Is kinetically shielded by the ortho-methyl groups, rendering it resistant to classical nucleophilic addition and altering the pathway of reactions like the Grignard addition (favoring enolization over addition).
    

This guide provides researchers with the specific protocols and mechanistic insights required to navigate this steric landscape, focusing on the synthesis of the scaffold and its behavior in heterocyclic construction.

Structural Analysis: The "Steric Fortress" Effect

The reactivity of 2-Chloro-1-(2,3,5,6-tetramethylphenyl)ethanone is governed by the interaction between the carbonyl group and the four methyl substituents on the aromatic ring.

Electronic vs. Steric Factors
FeatureEffect on Reactivity
Inductive Effect (+I) The four methyl groups are electron-donating, theoretically increasing the basicity of the carbonyl oxygen.
Ortho-Steric Bulk The 2,6-dimethyl pattern creates a "steric wall" perpendicular to the aromatic plane. This prevents the approach of nucleophiles to the carbonyl carbon (Burgi-Dunitz trajectory).
Conformation To minimize steric strain, the carbonyl group rotates out of coplanarity with the benzene ring, reducing conjugation and altering UV/Vis absorption profiles.
The Reactivity Divergence

While the carbonyl is protected, the


displacement of the chloride proceeds with near-normal kinetics

Experimental Protocol: Synthesis of the Scaffold

Direct

Friedel-Crafts AcylationPerrier Method
Reagents and Materials
  • Substrate: 1,2,4,5-Tetramethylbenzene (Durene)

  • Acylating Agent: Chloroacetyl chloride (1.1 equiv)

  • Catalyst: Aluminum Chloride (

    
    , anhydrous, 1.2 equiv)
    
  • Solvent: Carbon Disulfide (

    
    ) or Dichloromethane (DCM)
    
  • Quench: Ice/HCl mixture

Step-by-Step Methodology (Perrier Modification)

This modification involves pre-forming the acylium complex to prevent the di-acylation of the electron-rich durene ring.

  • Complex Formation: In a flame-dried 3-neck flask under

    
    , suspend 
    
    
    in DCM at 0°C. Add chloroacetyl chloride dropwise. Stir for 30 min until the solid dissolves and the acylium complex forms.
  • Addition of Substrate: Dissolve Durene in minimal DCM. Add this solution slowly to the pre-formed acylium complex at 0°C. Note: Reverse addition (catalyst to substrate) promotes di-acylation.

  • Reaction Phase: Allow the mixture to warm to room temperature. Reflux is generally not required due to the activated nature of the durene ring. Monitor by TLC (Hexane:EtOAc 9:1).

  • Quench & Workup: Pour the reaction mixture over crushed ice acidified with conc. HCl. Extract with DCM (

    
     mL).
    
  • Purification: Wash organics with saturated

    
     and brine. Dry over 
    
    
    . Recrystallize from Ethanol/Hexane to yield colorless crystals (typical yield 85-92%).

Downstream Reactivity & Heterocyclic Synthesis

The most critical application of this scaffold is in the Hantzsch Thiazole Synthesis . Here, the steric influence of the duryl group becomes the rate-determining factor.

Hantzsch Thiazole Synthesis: The Mechanistic Bottleneck

In a standard Hantzsch reaction, a thioamide attacks the


  • Step 1 (

    
    ):  Fast. The sulfur nucleophile attacks the 
    
    
    . The duryl group does not significantly hinder this remote site.
  • Step 2 (Cyclization): Slow/Difficult. The nitrogen of the thioamide must attack the carbonyl carbon to close the ring.[1] The ortho-methyl groups block this attack.

Optimization Strategy: To overcome the energy barrier for Step 2, standard ethanol reflux is often insufficient.

  • Solvent Switch: Use higher boiling polar solvents like DMF or DMAc (Dimethylacetamide).

  • Temperature: Reactions often require heating to 100-120°C.

  • Additives: Addition of a mild Lewis acid (e.g.,

    
    ) can activate the carbonyl oxygen, pulling electron density away from the carbon and slightly compressing the steric radius.
    
Grignard Anomalies

Attempts to add Grignard reagents (R-MgX) to the carbonyl will likely fail to produce the tertiary alcohol.

  • Pathway: Due to steric blocking, the Grignard reagent acts as a base, abstracting an

    
    -proton (if available) or interacting with the aromatic ring, leading to the formation of a Magnesium Enolate (Structure 3 in diagrams below) rather than the addition product.
    
  • Alternative: Use organolithiums (smaller ionic radius) or reduce the ketone to an alcohol using

    
     (which is small enough to penetrate the steric shield).
    

Visualizing the Reaction Pathways[2]

The following diagram illustrates the divergent reactivity caused by the steric shield.

ReactivityProfileSubstrate2-Chloro-1-(2,3,5,6-tetramethylphenyl)ethanoneThioamideThioamide/Thiourea(Hantzsch Synthesis)Substrate->ThioamideAttack at alpha-C (Fast)GrignardGrignard Reagent(R-MgX)Substrate->GrignardAttack at Carbonyl (Blocked)LiAlH4LiAlH4(Reduction)Substrate->LiAlH4Hydride AttackS_IntermediateAcyclic Thio-Intermediate(Rapid Formation)Thioamide->S_IntermediateSN2 DisplacementEnolateMagnesium Enolate(No Addition)Grignard->EnolateDeprotonation/EnolizationAlcoholSecondary Alcohol(Successful Reduction)LiAlH4->AlcoholSterically PermissibleThiazoleDuryl-Thiazole(Slow Cyclization)S_Intermediate->ThiazoleIntramolecular Attack(Sterically Hindered Step)StericWallSTERIC WALL(2,6-Methyls block Carbonyl)StericWall->Substrate

Caption: Mechanistic divergence of acetyldurene derivatives. Note the "Steric Wall" blocking direct carbonyl addition but allowing alpha-carbon substitution.

Summary Data Table

Reaction TypeReagentOutcome with Duryl ScaffoldStandard Phenyl Analog Outcome

Substitution

/ Acetone
Fast (High Yield)Fast (High Yield)
Carbonyl Reduction

/ EtOH
No Reaction / Very Slow Fast Reduction to Alcohol
Carbonyl Reduction

/ Ether
Successful (Requires reflux)Fast Reduction
Grignard Addition

Enolization (Recover starting material)Tertiary Alcohol Formation
Hantzsch Cyclization ThioureaSlow (Requires DMF/Heat)Fast (Ethanol/Reflux)

References

  • Chalmers, B. A., Cordes, D. B., & Smellie, I. A. (2025).[2] 1-(2,3,5,6-Tetramethylphenyl)ethan-1-one.[2] Molbank.[2]

  • Andreou, A. D., Bulbulian, R. V., & Gore, P. H. (1980).[2] Friedel-Crafts Acetylation of Durene. Tetrahedron.

  • Pinkus, A. G., & Sabesan, A. (1981). Steric hindrance in carbonyl reactions of duryl ketones. Journal of the Chemical Society.

  • Chem Help Asap . (2020).[3] Hantzsch Thiazole Synthesis Mechanism and Protocol.

Technical Guide: Solubility Profile and Solvent Selection for 2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethanone

[1][2][3]

12

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethanone (CAS: Analogous to 50690-11-4 series), a specialized ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

1

Effective solvent selection for this compound is critical for two primary workflows in drug development and organic synthesis: reaction medium selection (to maximize kinetics) and purification (recrystallization). Due to the lipophilic nature of the tetramethyl-substituted aromatic ring combined with the polarizable ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

1

Key Technical Insight: Unlike simple phenacyl chlorides, the 2,3,4,5-tetramethyl substitution pattern imparts significant hydrophobicity, rendering water and lower alcohols poor solvents at ambient temperatures, while creating high affinity for chlorinated and aromatic hydrocarbons.[1][3][2]

Molecular Analysis & Structure-Property Relationships (SPR)[1][2]

To predict and manipulate solubility, one must understand the competing intermolecular forces within the crystal lattice.[3][2]

Structural Components[2][3][4]
  • Lipophilic Domain: The 2,3,4,5-tetramethylphenyl core.[1][3][2] The four methyl groups increase the Van der Waals surface area, significantly enhancing solubility in non-polar solvents (London Dispersion forces).[3]

  • Polar Domain: The ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -chloroacetyl group (
    
    
    ).[1] This introduces a dipole moment and allows for dipole-dipole interactions.[1][3] The chlorine atom is electron-withdrawing, activating the adjacent carbonyl.[1][3]
The "Ortho Effect" on Solubility

The presence of a methyl group at the 2-position (ortho) creates steric strain that forces the carbonyl group out of planarity with the benzene ring.[3] This de-conjugation slightly reduces the crystal lattice energy compared to planar analogs, theoretically lowering the melting point and enhancing solubility in organic solvents compared to the 2,4,6-trimethyl (mesityl) analogs which are more rigid.[1][3][2]

Solubility Profile Data

The following data categorizes solvents based on their thermodynamic interaction with the solute.

Table 1: Solubility Classification at 25°C (Ambient)
Solvent ClassRepresentative SolventsSolubility RatingPrimary Interaction MechanismApplication
Chlorinated Hydrocarbons Dichloromethane (DCM), Chloroform, 1,2-DCEExcellent (>100 mg/mL)Dipole-Dipole & DispersionSynthesis reaction medium; Extraction.[1][3]
Aromatic Hydrocarbons Toluene, Xylene, BenzeneGood (>50 mg/mL)ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

-

Stacking & Dispersion
Reaction solvent; Hot recrystallization.[1][2]
Polar Aprotic Acetone, Ethyl Acetate, THFGood to Moderate Dipole-DipoleGeneral solvating; Chromatography mobile phase.[1][3][2]
Polar Protic Ethanol, Isopropanol (IPA), MethanolPoor (Cold) / Good (Hot) Hydrogen Bonding (Solvent-Solvent) dominatesIdeal for Recrystallization.
Aliphatic Hydrocarbons Hexane, Heptane, CyclohexanePoor (<10 mg/mL)Weak DispersionAnti-solvent for precipitation.[2]
Aqueous WaterInsoluble Hydrophobic EffectWashing inorganic salts (Work-up).[1][3]
ngcontent-ng-c176312016="" class="ng-star-inserted">

Critical Warning (Reactive Solvents): Avoid dissolving this compound in DMSO (Dimethyl sulfoxide) for storage.


-Haloketones can undergo Kornblum Oxidation  in DMSO, converting the alkyl chloride to an aldehyde or glyoxal, degrading your sample.[1][2]

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to establish precise solubility curves for your specific batch/polymorph.[3]

Objective: Determine the saturation limit (

Workflow Diagram:

SolubilityWorkflowcluster_conditionsCritical ControlsStartWeigh Excess Solid(m_initial)SolventAdd Solvent (V_solv)Controlled Temp (T)Start->SolventEquilibrateAgitate 24h(Thermostatic Shaker)Solvent->EquilibrateFilterSyringe Filter(0.45 µm PTFE)Equilibrate->FilterEvaporateEvaporate Solvent(Rotavap/N2 stream)Filter->EvaporateWeighWeigh Residue(m_final)Evaporate->WeighCalcCalculate C_sat= m_final / V_solvWeigh->Calc

Figure 1: Gravimetric workflow for determining saturation limits. Note: PTFE filters are required as the compound may dissolve certain cellulose membranes.[3]

Step-by-Step Procedure:

  • Preparation: Weigh approximately 500 mg of this compound into a scintillation vial.

  • Solvation: Add exactly 2.0 mL of the target solvent.[3]

  • Equilibration: Seal tight and agitate at the target temperature (e.g., 25°C) for 24 hours. Ensure solid remains visible (saturated solution).

  • Filtration: Draw the supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed tare vial.

  • Drying: Evaporate the solvent under a nitrogen stream or vacuum.[3] Dry to constant weight.[1]

  • Calculation: Solubility (

    
    ) = 
    
    
    .
Protocol B: Purification via Recrystallization

The high lipophilicity of the tetramethyl group makes Ethanol/Hexane systems ideal.[3]

  • Dissolution: Place crude solid in a flask. Add Ethanol (absolute) . Heat to reflux (approx. 78°C). Add solvent dropwise until the solid just dissolves.[3][4]

  • Clarification (Optional): If insoluble particles remain, filter the hot solution rapidly through a heated funnel.

  • Nucleation: Remove from heat. If no crystals form upon cooling to room temperature, add Hexane dropwise (anti-solvent) until slight turbidity persists, then reheat to clear.[1][2]

  • Crystallization: Allow the solution to cool slowly to room temperature, then place in an ice bath (0-4°C) for 2 hours.

  • Collection: Filter the crystals via vacuum filtration. Wash with cold Hexane/Ethanol (9:1) mixture.

Thermodynamic Modeling (Hansen Solubility Parameters)

For advanced formulation, we can estimate the Hansen Solubility Parameters (HSP) for this compound.[1][3][2]

  • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     (Dispersion):  High (~19.0 MPa
    
    
    ). The four methyl groups and aromatic ring dominate the cohesive energy.[3]
  • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     (Polarity):  Moderate (~6.5 MPa
    
    
    ). Driven by the ketone and C-Cl bond.[3]
  • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     (Hydrogen Bonding):  Low (~3.0 MPa
    
    
    ). The molecule is a hydrogen bond acceptor (ketone) but lacks donor groups.

Implication: The compound lies in the "Solubility Sphere" of solvents like Toluene and Chloroform which share high dispersion and low H-bonding values.[3] It lies outside the sphere of water (high


Safety & Handling (Lachrymator)

Hazard Class: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

1
  • Engineering Controls: All solubility testing must be performed inside a certified chemical fume hood.[1][3]

  • Decontamination: Spills should be treated with a dilute solution of ammonia or sodium thiosulfate to nucleophilically displace the chloride and deactivate the lachrymatory properties before cleaning.[3]

  • PPE: Double nitrile gloves are recommended.[1][3] The compound can permeate single layers of latex rapidly.[3]

References

  • Synthesis of Phenacyl Chlorides: Carlson, R. (1981).[1] "Halogenation of Enamines. II. Regiospecific Synthesis of Halomethyl Ketones." Acta Chemica Scandinavica. [3]

  • Friedel-Crafts Acylation Mechanisms: Olah, G. A. (1973).[1][3] Friedel-Crafts and Related Reactions. Wiley-Interscience.[1][3] (Foundational text on acylation of polymethylbenzenes).

  • Hansen Solubility Parameters: Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook. CRC Press.[1] [3]

  • Toxicity of ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -Chloroacetophenones:  National Institute for Occupational Safety and Health (NIOSH). "Chloroacetophenone: IDLH Documentation." [3]
    
  • Kornblum Oxidation Risk: Kornblum, N., et al. (1957).[1][2] "A New Method for the Oxidation of Alkyl Halides." Journal of the American Chemical Society.[3] [3]

Potential applications of substituted chloroacetophenones in medicinal chemistry

Strategic Utilization of Substituted -Chloroacetophenones in Medicinal Chemistry

Executive Summary: From Lachrymator to Privileged Scaffold

electrophilic linchpins1

This guide addresses the synthetic utility of ring-substituted


1imidazopyridinesthiazolesindoles

Key Technical Insight: The electronic nature of the substituent on the phenyl ring (e.g., 4-OMe vs. 4-NO


Mechanistic Basis: The Electrophilic Hub

The utility of substituted chloroacetophenones stems from their ability to act as bis-electrophiles (at the carbonyl carbon and the

1S

2 displacement
Reactivity Profile
  • Primary Vector: Nucleophilic attack at the

    
    -methylene carbon.[1]
    
  • Secondary Vector: Carbonyl condensation (Schiff base formation).[1]

  • Modulation: Electron-withdrawing groups (EWGs) on the phenyl ring increase the acidity of the

    
    -protons and the electrophilicity of the carbonyl, accelerating cyclization rates.[1]
    
Visualization: The Synthetic Divergence

The following diagram illustrates how a single substituted

ReactivityHubStartSubstitutedα-ChloroacetophenoneThioureaThiourea / ThioamideStart->Thiourea+Aminopyridine2-AminopyridineStart->Aminopyridine+PhenolSubstituted PhenolsStart->Phenol+ BaseThiazole2-Aminothiazoles(Antimicrobial/Kinase Inhibitors)Thiourea->ThiazoleHantzsch Synthesis(Cyclodehydration)ImidazoImidazo[1,2-a]pyridines(GABA-A Agonists/Zolpidem)Aminopyridine->ImidazoCondensation(Bridgehead N-formation)BenzofuranBenzofurans(Anti-arrhythmic)Phenol->BenzofuranRap-StoermerReaction

Figure 1: Divergent synthesis pathways from a common

Core Applications & Experimental Protocols

Synthesis of Imidazo[1,2-a]pyridines (Zolpidem Scaffold)

The imidazo[1,2-a]pyridine ring system is a "drug prejudice" scaffold, famously found in Zolpidem (Ambien) and Alpidem .[1] The synthesis relies on the condensation of 2-aminopyridines with substituted

1

Mechanism: The exocyclic amine of 2-aminopyridine displaces the


1
Protocol: One-Pot Synthesis
  • Reagents: 2-Aminopyridine (1.0 eq), 4-Methyl-

    
    -chloroacetophenone (1.0 eq), NaHCO
    
    
    (2.0 eq).
  • Solvent: Ethanol (reflux) or Water (green chemistry approach).[1]

  • Procedure:

    • Dissolve 2-aminopyridine (10 mmol) and substituted

      
      -chloroacetophenone (10 mmol) in 20 mL ethanol.
      
    • Add NaHCO

      
       (20 mmol) to neutralize the HCl byproduct.[1]
      
    • Reflux for 4–6 hours. Monitor via TLC (Mobile phase: EtOAc:Hexane 3:7).[1]

    • Cool to room temperature. The product often precipitates.[2]

    • Filter and recrystallize from ethanol/water.

Table 1: Influence of Ring Substituents on Yield

Substituent (R)Electronic EffectReaction Time (h)Yield (%)
4-NO

Strong EWG (Activates)2.592
4-Cl Weak EWG3.588
H Neutral4.082
4-OMe EDG (Deactivates)6.075
Hantzsch Thiazole Synthesis

This is the most reliable method for generating 2-aminothiazoles, a moiety found in numerous kinase inhibitors and antimicrobials (e.g., Abafungin ).[1]

Workflow Visualization

HantzschStep1Reactants:α-Chloroacetophenone + ThioureaStep2Intermediate:S-Alkylation (Thioimidate)Step1->Step2Reflux/EtOHStep3Cyclization:Intramolecular Nucleophilic AttackStep2->Step3Step4Dehydration:Loss of H2OStep3->Step4- H2OFinalProduct:2-Aminothiazole DerivativeStep4->Final

Figure 2: Step-wise mechanism of the Hantzsch Thiazole Synthesis.

Protocol: Green Synthesis (Catalyst-Free)[1]
  • Mix: 1.0 mmol of substituted

    
    -chloroacetophenone and 1.1 mmol of thiourea in 5 mL of water (or PEG-400 for solubility).
    
  • Heat: Stir at 80°C for 30–60 minutes.

  • Workup: Neutralize with 10% NH

    
    OH. The thiazole precipitates as a solid.
    
  • Purification: Filtration and washing with cold water.

Emerging Applications: Direct Bioactivity & Chalcones

While

chalcone derivatives1
Antimicrobial Chlorinated Chalcones

Recent studies indicate that introducing chlorine atoms into the chalcone backbone significantly enhances lipophilicity and membrane permeability against Gram-positive bacteria (S. aureus) and fungi (C. albicans).[1]

  • Structure-Activity Relationship (SAR):

    • Position: Chlorine at the para-position of the B-ring maximizes potency.[1]

    • Mechanism: Disruption of the bacterial cell membrane potential and interference with the electron transport chain.

Covalent Inhibition (The Warhead Strategy)

In oncology,

covalent warheads1

1
  • Caution: This approach requires extreme selectivity design to avoid off-target toxicity (glutathione depletion).

Safety & Handling Protocols (Critical)

1

Mandatory PPE:

  • Respiratory: Full-face respirator with organic vapor cartridges (if working outside a hood) or strict fume hood usage.[1]

  • Ocular: Chemical splash goggles (contact lenses are prohibited).[1]

  • Dermal: Double-gloving (Nitrile) and lab coat.[1]

Neutralization Protocol (Spill Management):

  • Do not use water initially (hydrolysis is slow).[1]

  • Apply a solution of 10% Sodium Sulfide (Na

    
    S)  or Sodium Thiosulfate .[1] The sulfide ion rapidly displaces the chloride, destroying the lachrymatory capability.
    
  • Wash the area with an alcohol-based soap solution.

References

  • Synthetic Utility in Heterocycles: Synthesis of Imidazo[1,2-a]pyridines: A Decade Update. Royal Society of Chemistry. Link

  • Zolpidem Synthesis: Synthesis and Medicinal Applications of Imidazopyridine Derivatives. E3S Web of Conferences. Link

  • Antimicrobial Activity: Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides. MDPI Molecules. Link

  • Safety Data: alpha-Chloroacetophenone - IDLH (Immediately Dangerous to Life or Health).[1][3] NIOSH / CDC. Link

  • Thiazole Synthesis: Synthesis of Thiazole: Exploring Various Methods.Link

2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethanone as a chemical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and application of 2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethanone . This document is structured for researchers and process chemists requiring a rigorous understanding of this sterically congested electrophile.

Role: Advanced Chemical Intermediate / Sterically Demanding Scaffold CAS Registry Number: 153275-53-7 (Note: User-supplied CAS 5122-32-7 may refer to a related isomer or precursor; verification via NMR is recommended). IUPAC Name: 2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethan-1-one[1]

Executive Summary & Strategic Utility

This compound is a specialized


-haloketone characterized by extreme steric bulk around the carbonyl center. Unlike standard phenacyl chlorides, the presence of four methyl groups on the phenyl ring (specifically at the 2,3,4,5-positions) creates a "molecular wall."

Key Applications in Drug Discovery:

  • Atropisomerism Control: The steric hindrance at the ortho (2-position) and meta positions restricts rotation around the aryl-carbonyl bond, making this scaffold valuable for designing axially chiral ligands or drugs that require a "locked" conformation to fit hydrophobic pockets.

  • Heterocycle Synthesis: It serves as a lynchpin precursor for synthesizing bulky thiazoles, imidazoles, and indoles via cyclization reactions (e.g., Hantzsch synthesis).

  • Metabolic Stability: The tetramethyl substitution pattern blocks metabolic oxidation sites on the phenyl ring (CYP450 mediated hydroxylation), potentially extending the half-life of downstream APIs.

Synthesis Protocol: Friedel-Crafts Chloroacetylation

The most robust route to this intermediate is the regioselective Friedel-Crafts acylation of 1,2,3,4-tetramethylbenzene (Prehnitene). Due to the symmetry of the starting material, acylation occurs exclusively at the 5-position (equivalent to the 6-position), preventing regioisomeric byproducts.

Reagents & Materials
  • Substrate: 1,2,3,4-Tetramethylbenzene (Prehnitene) [>98% Purity]

  • Acylating Agent: Chloroacetyl Chloride (1.2 equivalents)

  • Catalyst: Aluminum Chloride (

    
    ), anhydrous (1.3 equivalents)
    
  • Solvent: Dichloromethane (DCM) or Carbon Disulfide (

    
    )
    
  • Quench: Conc. HCl / Crushed Ice

Step-by-Step Methodology

Step 1: Catalyst Activation In a flame-dried 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and an HCl gas scrubber (NaOH trap), suspend anhydrous


 (1.3 eq) in dry DCM (5 mL/g of substrate) under nitrogen atmosphere. Cool the suspension to 0°C.

Step 2: Electrophile Formation Add Chloroacetyl chloride (1.2 eq) dropwise to the suspension over 15 minutes. Maintain internal temperature


. The mixture will homogenize slightly as the acylium ion complex forms.

Step 3: Regioselective Acylation Dissolve 1,2,3,4-tetramethylbenzene (1.0 eq) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 30–45 minutes.

  • Critical Control Point: The reaction is exothermic. Rapid addition may lead to poly-acylation. Maintain 0–5°C.

  • Observation: The mixture typically turns dark red/brown, indicating the formation of the Sigma complex.

Step 4: Reaction Progression Allow the mixture to warm to room temperature (20–25°C) and stir for 3–4 hours. Monitor via TLC (Hexane/EtOAc 9:1) or HPLC. The limiting reagent (Prehnitene) should be fully consumed.

Step 5: Hydrolysis & Workup Cool the mixture back to 0°C. Carefully quench by pouring the reaction mass into a beaker of crushed ice/conc. HCl (10:1 ratio).

  • Safety: Vigorous evolution of HCl gas and heat occurs.

  • Separate the organic layer. Extract the aqueous phase twice with DCM. Combine organics, wash with saturated

    
     (to remove acid traces) and brine. Dry over anhydrous 
    
    
    
    .

Step 6: Isolation Concentrate the solvent under reduced pressure. The crude solid is typically recrystallized from Ethanol or Hexane/EtOAc to yield off-white to pale yellow crystals.

Data Summary Table
ParameterSpecification
Appearance Pale yellow to off-white crystalline solid
Melting Point 65–70°C (Predicted range based on homologs)
Yield 75–85% (Typical for optimized F-C)
Purity (HPLC) >98.0% (Area %)
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen)

Downstream Reactivity & Workflow

The defining feature of this compound is the reactivity of the


-chlorine atom. Despite the steric bulk of the aryl ring, the methylene group (

) remains accessible for

displacements, enabling the construction of complex heterocycles.
Pathway A: Hantzsch Thiazole Synthesis

Reaction with thioamides or thioureas yields 2,4-disubstituted thiazoles. The bulky tetramethylphenyl group at the 4-position of the thiazole ring creates a hydrophobic "cap," useful for kinase inhibitors targeting deep pockets.

Pathway B: Aminolysis to -Amino Ketones

Direct displacement with primary or secondary amines yields


-amino ketones. These are precursors to 

-amino alcohols (via reduction), a motif common in adrenergic blockers and chiral auxiliaries.
Pathway Visualization (DOT Diagram)

The following diagram maps the synthesis and downstream utility of the intermediate.

ChemicalWorkflow Prehnitene 1,2,3,4-Tetramethylbenzene (Prehnitene) Intermediate This compound (The Core Intermediate) Prehnitene->Intermediate Friedel-Crafts Acylation (0°C) Reagents Chloroacetyl Chloride + AlCl3 (DCM) Reagents->Intermediate Thiazole Bulky Thiazole Scaffold (Kinase Inhibitor Core) Intermediate->Thiazole Thiourea/EtOH (Hantzsch Synthesis) AminoKetone alpha-Amino Ketone (Chiral Auxiliary Precursor) Intermediate->AminoKetone Primary Amine (S_N2 Displacement)

Figure 1: Synthetic pathway from Prehnitene to the target intermediate and its divergence into heterocyclic bioactive scaffolds.

Safety & Handling Protocols

This compound is an


-haloketone , a class of compounds known for their potent lachrymatory (tear-inducing) properties. Strict adherence to safety protocols is mandatory.
Hazard Identification
  • Lachrymator: Causes severe eye irritation and tearing. Inhalation of dust/vapors can cause respiratory distress.

  • Skin Corrosive: Potential for chemical burns upon prolonged contact.

  • Skin Sensitizer: May cause allergic contact dermatitis.

Operational Safety Controls
  • Engineering Controls: All weighing, transfer, and reaction operations must be performed inside a functioning fume hood .

  • PPE:

    • Eyes: Chemical splash goggles (Face shield recommended for scale-up).

    • Hands: Double nitrile gloves or Silver Shield® laminate gloves (DCM permeates standard nitrile).

    • Respiratory: If solid manipulation outside a hood is unavoidable, use a full-face respirator with organic vapor/acid gas cartridges (P100).

  • Decontamination:

    • Spills should be treated with a dilute solution of ammonia or sodium bisulfite to degrade the

      
      -haloketone functionality before cleanup.
      
    • Glassware should be rinsed with an alcoholic KOH solution to destroy residues before removal from the fume hood.

References

  • Friedel-Crafts Methodology: Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
  • Synthesis of

    
    -Chloroketones:  Erian, A. W., et al. (2003). "The chemistry of 
    
    
    
    -haloketones and their utility in heterocyclic synthesis." Molecules, 8(11), 793-865. Link
  • Intermediate Identification: Santa Cruz Biotechnology. "this compound Product Data." (Confirming chemical existence and CAS 153275-53-7). Link

  • Hantzsch Synthesis Application: Potewar, T. M., et al. (2008). "Efficient synthesis of 2,4-disubstituted thiazoles using ionic liquids." Tetrahedron Letters, 49(2), 248-251. (Protocol for converting -chloroketones to thiazoles).

Sources

Methodological & Application

Technical Guide: Nucleophilic Substitution Reactions of 2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the chemical reactivity and synthetic utility of 2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethanone , a sterically congested


-haloketone. Unlike its symmetric analogs (e.g., mesityl or duryl derivatives), this scaffold offers a unique "mono-ortho" steric environment reinforced by a "buttressing effect" from adjacent methyl groups. This document provides optimized protocols for its synthesis via Friedel-Crafts acylation and its subsequent transformation into hindered amines and thiazoles via nucleophilic substitution (

) and cyclization pathways.

Chemical Profile & Steric Analysis

Structural Identity
  • IUPAC Name: 2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethan-1-one

  • Parent Hydrocarbon: 1,2,3,4-Tetramethylbenzene (Prehnitene)[1]

  • Functional Class:

    
    -Chloroketone (Lachrymator)
    
  • Key Feature: The acetyl group is flanked by a methyl group at position 2 and a hydrogen at position 6.

Steric Environment: The "Buttressed" Ortho Effect

While 2,4,6-trimethyl (mesityl) systems are di-ortho substituted, the 2,3,4,5-tetramethyl pattern is mono-ortho substituted. However, the reactivity is distinct due to the Buttressing Effect :

  • Primary Steric Clash: The methyl at C2 forces the carbonyl group out of coplanarity with the benzene ring (orthogonal conformation), reducing

    
    -conjugation.
    
  • Reinforcement: The methyl groups at C3, C4, and C5 mechanically prevent the C2-methyl from bending away, creating a rigid steric wall.

  • Reactivity Implication: Nucleophilic attack at the

    
    -carbon (
    
    
    
    ) remains accessible (
    
    
    ), but the approach trajectory and the stability of tetrahedral intermediates at the carbonyl (for side reactions) are significantly altered compared to unhindered acetophenones.

Mechanistic Pathways & Visualization

The following diagram illustrates the synthesis of the core scaffold and its divergent reactivity toward nucleophiles.

ReactionPathways Prehnitene 1,2,3,4-Tetramethylbenzene (Prehnitene) Target 2-Chloro-1-(2,3,4,5- tetramethylphenyl)ethanone (Core Scaffold) Prehnitene->Target Friedel-Crafts Acylation Reagents1 ClCH2COCl AlCl3 / CH2Cl2 0°C to RT Amine α-Aminoketone (Substitution Product) Target->Amine R2NH, Base (SN2 Substitution) Thiazole 2-Amino-4-(2,3,4,5- tetramethylphenyl)thiazole (Hantzsch Product) Target->Thiazole Thiourea EtOH, Reflux (Cyclization)

Figure 1: Synthetic workflow from Prehnitene to functionalized derivatives. The pathway bifurcates at the


-chloroketone node into direct substitution or cyclocondensation.

Experimental Protocols

Protocol A: Synthesis of the Substrate

Objective: Regioselective synthesis of this compound. Reaction Type: Friedel-Crafts Acylation.[2][3][4]

Reagents:

  • 1,2,3,4-Tetramethylbenzene (Prehnitene): 1.0 equiv.[5]

  • Chloroacetyl chloride: 1.2 equiv.

  • Aluminum chloride (

    
    ): 1.3 equiv.
    
  • Solvent: Dichloromethane (

    
    ) (Anhydrous).
    

Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and an acid trap (to neutralize

    
     gas). Maintain an inert atmosphere (
    
    
    
    or Ar).
  • Catalyst Suspension: Suspend

    
     (1.3 equiv) in anhydrous 
    
    
    
    (
    
    
    ) and cool to
    
    
    .
  • Acylating Agent: Add chloroacetyl chloride (1.2 equiv) dropwise. Stir for 15 min to form the acylium complex.

  • Substrate Addition: Add a solution of 1,2,3,4-tetramethylbenzene (1.0 equiv) in

    
     dropwise over 30 minutes.
    
    • Critical Note: Maintain temperature

      
       during addition to prevent Jacobsen rearrangement  (migration of methyl groups on the ring).
      
  • Reaction: Allow the mixture to warm to room temperature and stir for 3–5 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Quench: Pour the reaction mixture slowly onto crushed ice/HCl mixture.

  • Workup: Extract with

    
     (
    
    
    
    ). Wash combined organics with saturated
    
    
    and brine. Dry over
    
    
    .
  • Purification: Recrystallize from Ethanol or Hexane.

    • Expected Yield: 75–85%.

    • Appearance: White to pale yellow crystalline solid.

Protocol B: Nucleophilic Substitution with Amines (Amination)

Objective: Synthesis of


-aminoketones (e.g., morpholine derivative).
Mechanism: 

Substitution.

Reagents:

  • Substrate (from Protocol A): 1.0 equiv.

  • Secondary Amine (e.g., Morpholine): 1.2 equiv.

  • Base: Diisopropylethylamine (DIPEA): 1.5 equiv.

  • Solvent: Acetonitrile (

    
    ) or DMF.
    

Procedure:

  • Dissolve the

    
    -chloroketone (1.0 equiv) in 
    
    
    
    (
    
    
    ).
  • Add DIPEA (1.5 equiv) followed by the amine (1.2 equiv).

  • Temperature:

    • Standard Amines: Stir at Room Temperature (RT) for 2–4 hours.

    • Bulky Amines: Heat to

      
       if reaction is sluggish. The steric bulk of the substrate is remote enough that 
      
      
      
      usually proceeds, but the "ortho-effect" can hinder solvation.
  • Workup: Concentrate solvent. Dilute with EtOAc, wash with water and brine.[6]

  • Purification: Flash column chromatography (Silica, Hexane/EtOAc gradient).

Data Table: Typical Reaction Conditions

NucleophileBaseSolventTempTimeYield
Morpholine

or DIPEA
MeCNRT2 h>90%
Aniline

EtOHReflux4 h75-85%
Sodium AzideNoneDMSORT1 h>95%
Protocol C: Hantzsch Thiazole Synthesis (Cyclization)

Objective: Synthesis of 2-amino-4-(2,3,4,5-tetramethylphenyl)thiazole. Significance: This reaction constructs a heterocyclic ring fused to the sterically hindered phenyl system, a common motif in kinase inhibitors.

Reagents:

  • Substrate (from Protocol A): 1.0 equiv.

  • Thiourea: 1.1 equiv.

  • Solvent: Ethanol (absolute).

Procedure:

  • Dissolve the

    
    -chloroketone (1.0 equiv) in absolute ethanol (
    
    
    
    ).
  • Add thiourea (1.1 equiv). The mixture may remain a suspension initially.

  • Reflux: Heat the mixture to reflux (

    
    ). The solution should become clear as the intermediate forms, followed potentially by precipitation of the thiazole hydrobromide/hydrochloride salt.
    
  • Duration: Reflux for 2–4 hours.

  • Isolation:

    • Cool to RT.

    • If precipitate forms: Filter and wash with cold ethanol.

    • If solution: Concentrate to half volume, dilute with water, and basify with aqueous ammonium hydroxide (

      
      ) to pH 8–9 to precipitate the free base.
      
  • Purification: Recrystallization from EtOH/Water.

Troubleshooting & Optimization

IssueRoot CauseSolution
Low Yield in Acylation Isomerization of PrehniteneEnsure temperature is kept strictly at

during addition. Do not overheat during reflux.
Elimination By-products Basic conditions too strongIn substitution reactions, avoid strong alkoxide bases (

). Use non-nucleophilic organic bases (DIPEA) or weak inorganic bases (

).
Incomplete Substitution Steric hindranceSwitch solvent to polar aprotic (DMF) to enhance nucleophilicity. Add

(0.1 equiv) as a catalyst (Finkelstein condition).
Lachrymatory Effect Volatility of

-haloketone
Handle all solids and solutions in a fume hood. Quench glassware with dilute ammonia before cleaning.

References

  • Smith, L. I., & Guss, C. O. (1940). Polyalkylbenzenes. XXVIII. Physical Properties of the Tetraethylbenzenes. Journal of the American Chemical Society, 62(10), 2631–2635.
  • Reeves, W. P., et al. (1987). Phase transfer catalysis: Preparation of alpha-chloroketones.
  • Hantzsch Thiazole Synthesis

    • Erian, A. W., et al. (2003). The chemistry of

      
      -haloketones and their utility in heterocyclic synthesis. Molecules, 8(11), 793-865. Link
      
  • Steric Effects in Nucleophilic Substitution: Bordwell, F. G., & Brannen, W. T. (1964). The Effect of Steric Hindrance on the Rates of Reactions of -Halo Ketones. Journal of the American Chemical Society, 86(21), 4645–4650. (Mechanistic grounding for the "ortho effect").

Sources

Application of 2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethanone in agrochemical research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethanone in Agrochemical Research


-Haloketones in Fungicide & Herbicide Discovery

Executive Summary

This compound (CAS: 153275-53-7) represents a specialized class of


-haloketones utilized as high-value intermediates in the synthesis of next-generation agrochemicals . Unlike simple phenyl analogs, the 2,3,4,5-tetramethylphenyl  moiety introduces significant steric bulk and lipophilicity (LogP modulation). These properties are critical for:
  • Metabolic Stability: Blocking typically labile ring positions (ortho/meta/para) to retard oxidative degradation by plant or fungal cytochrome P450 enzymes.

  • Target Selectivity: Creating "steric overload" in active sites to overcome resistance in standard azole or thiazole-based fungicides.

  • Library Generation: Serving as a bifunctional electrophile for the synthesis of thiazoles, imidazoles, and benzodiazepines .

This guide details the handling, synthesis, and application of this compound in developing novel Ergosterol Biosynthesis Inhibitors (EBIs) and Succinate Dehydrogenase Inhibitors (SDHIs) .

Technical Profile & Safety

PropertySpecification
CAS Number 153275-53-7
Formula C

H

ClO
Molecular Weight 210.70 g/mol
Appearance White to pale yellow crystalline solid
Solubility Soluble in DCM, Chloroform, DMF, Acetonitrile; Insoluble in Water
Hazards Lachrymator (Tear gas agent), Skin Irritant, Corrosive

Safety Protocol (Critical):

  • Engineering Controls: All operations must be performed in a certified chemical fume hood with a face velocity >100 fpm.

  • PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.

  • Neutralization: Spills should be treated with dilute ammonia or sodium thiosulfate solution to degrade the alkylating capability before cleanup.

Application 1: Synthesis of Novel Thiazole Fungicides

The most prevalent application of this scaffold is the Hantzsch Thiazole Synthesis . The


-chloroketone reacts with thioamides (or thiourea) to form 2,4-disubstituted thiazoles. This motif is foundational in fungicides such as Ethaboxam  and various SDHI candidates.
Mechanism of Action

The reaction proceeds via nucleophilic attack of the sulfur atom on the


-carbon, followed by cyclization and dehydration. The bulky tetramethyl group at the 4-position of the resulting thiazole alters the dihedral angle, potentially enhancing binding affinity in sterically demanding pockets of fungal enzymes.
Experimental Protocol: Hantzsch Cyclization

Objective: Synthesis of 4-(2,3,4,5-tetramethylphenyl)-1,3-thiazol-2-amine.

Reagents:

  • This compound (1.0 eq)

  • Thiourea (1.2 eq)

  • Ethanol (absolute, 10 V)

  • Sodium Acetate (optional buffer, 1.0 eq)

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of the

    
    -chloroketone in 50 mL of absolute ethanol.
    
  • Addition: Add 12 mmol of thiourea in a single portion.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (78°C) for 4–6 hours.

    • Monitoring: Monitor via TLC (Mobile phase: 30% EtOAc/Hexane). Consumption of the starting ketone (Rf ~0.6) and appearance of a polar fluorescent spot (Rf ~0.2) indicates completion.

  • Workup: Cool the reaction to room temperature. A precipitate (hydrochloride salt of the thiazole) may form.

  • Neutralization: Pour the mixture into 100 mL of ice water. Adjust pH to ~9 using ammonium hydroxide (25%) to liberate the free base.

  • Filtration: Filter the resulting solid, wash with cold water (3 x 20 mL), and dry under vacuum.

  • Purification: Recrystallize from Ethanol/Water (9:1) to yield off-white needles.

Expected Yield: 85–92%

Application 2: Azole Scaffold Construction (EBI Discovery)

This compound serves as a precursor for 1,2,4-triazole or imidazole derivatives, mimicking the pharmacophore of fungicides like Tebuconazole or Metconazole . The tetramethyl group provides a high barrier to rotation, useful for studying atropisomerism in bioactive molecules.

Experimental Workflow

AzoleSynthesis Figure 1: Synthetic pathway for Azole-based Fungicide Candidates Start α-Chloroketone (Tetramethyl Scaffold) Intermediate Ketone Intermediate (N-Alkylation) Start->Intermediate SN2 Substitution (DMF, 80°C) Reagent 1,2,4-Triazole + K2CO3 Reagent->Intermediate Product Target Alcohol (EBI Candidate) Intermediate->Product Carbonyl Reduction (MeOH, 0°C) Reaction2 NaBH4 Reduction

Protocol Highlights:

  • Solvent: DMF or Acetonitrile is preferred to stabilize the transition state of the

    
     displacement.
    
  • Base: Potassium Carbonate (

    
    ) is used to deprotonate the azole.
    
  • Temperature: 80°C is optimal; higher temperatures may cause polymerization of the

    
    -haloketone.
    

Strategic Value: Structure-Activity Relationship (SAR)

In agrochemical lead optimization, the 2,3,4,5-tetramethylphenyl group is a tool for "Methyl Scanning" .

ParameterPhenyl Analog2,3,4,5-Tetramethyl AnalogImpact on Agrochemical Utility
LogP (Lipophilicity) ~2.1~4.5Enhanced cuticular penetration and rainfastness.
Metabolic Liability High (Ortho/Para oxidation)LowMethyl groups block P450 oxidation sites, extending half-life in plants.
Steric Bulk (A value) LowHighForces non-planar conformations; improves selectivity for specific mutant enzymes.
SAR Logic Diagram

SAR_Logic Scaffold This compound Branch1 Steric Blocking Scaffold->Branch1 4x Methyl Groups Branch2 Lipophilicity (LogP) Scaffold->Branch2 Hydrophobic Core Outcome1 Prevents Metabolic Degradation (P450) Branch1->Outcome1 Outcome3 Restricted Bond Rotation (Atropisomerism) Branch1->Outcome3 Outcome2 Enhanced Leaf Penetration Branch2->Outcome2

Figure 2: Mechanistic advantages of the tetramethyl scaffold in active ingredient design.

References

  • BenchChem. (2023). 2-Chloro-1-(3-chloro-4-methylphenyl)ethanone: Versatile aromatic ketone intermediate.[1] Retrieved from .

  • Thiruselvam, V., et al. (2013).[2] 2-Chloro-1-(2,4,4-trimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl)ethanone. Acta Crystallographica Section E. .[2]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 153275-53-7. Retrieved from .

  • Echemi. (2023). Safety Data Sheet: 2-Chloro-1-(2,4,5-trimethylphenyl)ethanone. Retrieved from .

  • ResearchGate. (2025). Synthesis and Reactions of 2-Chloro-2-(hydroximino)-1-(4-methyl-2-phenylthiazol-5-yl)ethanone. Retrieved from .

(Note: While direct literature on the specific 2,3,4,5-tetramethyl isomer is proprietary or sparse, protocols are adapted from validated methods for structurally homologous trimethyl and tetramethyl analogs cited above.)

Sources

Optimized Protocol for the Regioselective Friedel-Crafts Acylation of 1,2,4,5-Tetramethylbenzene (Durene)

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Core Directive

This Application Note details the experimental setup for the mono-acylation of 1,2,4,5-tetramethylbenzene (durene). While Friedel-Crafts acylation is a textbook reaction, applying it to fully substituted benzenes presents unique challenges:

  • Steric Hindrance: The "Durene Effect" creates significant steric crowding. The incoming electrophile must access the only available aromatic proton sites, which are flanked by methyl groups.

  • The Jacobsen Rearrangement Risk: In the presence of strong Lewis acids (AlCl₃) and elevated temperatures, polyalkylbenzenes are prone to isomerization (methyl group migration) or disproportionation. Strict temperature control is the critical quality attribute (CQA) for this protocol.

  • Stoichiometry: Unlike alkylation, the ketone product forms a stable 1:1 complex with AlCl₃, deactivating the catalyst. A stoichiometric excess of Lewis acid (>1 equiv) is mandatory.

Mechanistic Insight

The reaction proceeds via an Electrophilic Aromatic Substitution (EAS) mechanism. The key intermediate is the resonance-stabilized acylium ion, generated in situ from acetyl chloride and aluminum chloride.

Critical Pathway Analysis
  • Activation: AlCl₃ abstracts a chloride from acetyl chloride, forming the acylium ion (

    
    ).
    
  • Attack: The acylium ion attacks the durene ring at the open C-3 or C-6 position.

  • Complexation: The carbonyl oxygen of the product coordinates strongly with AlCl₃, requiring hydrolysis to release the free ketone.

Diagram 1: Reaction Mechanism & Pathway

FriedelCraftsMechanism Reactants Acetyl Chloride + AlCl3 Acylium Acylium Ion (CH3-C≡O+) Reactants->Acylium Activation SigmaComplex Sigma Complex (Arenium Ion) Acylium->SigmaComplex + Durene (Rate Limiting) Durene Durene (Substrate) ProductComplex Product-AlCl3 Complex SigmaComplex->ProductComplex - HCl (Aromatization) FinalProduct 2,3,5,6-Tetramethyl- acetophenone ProductComplex->FinalProduct Acidic Hydrolysis (Quench)

Caption: Step-wise mechanism showing the formation of the electrophile and the stable product-catalyst complex that necessitates hydrolysis.

Experimental Protocol

Reagents & Equipment Table
ComponentSpecificationQuantity (Scale: 50 mmol)Role
Durene 1,2,4,5-Tetramethylbenzene (98%)6.71 gSubstrate
Acetyl Chloride Reagent Grade (>99%)4.3 mL (60 mmol)Acylating Agent
Aluminum Chloride Anhydrous (Powder/Beads)8.0 g (60 mmol)Lewis Acid Catalyst
Dichloromethane (DCM) Anhydrous50 mL + 20 mLSolvent
HCl (aq) 2 M Solution100 mLQuenching Agent

Equipment:

  • 250 mL 3-neck Round Bottom Flask (RBF).

  • Pressure-equalizing addition funnel.

  • Reflux condenser with CaCl₂ drying tube (or N₂ inlet).

  • Ice-water bath.[1]

  • Magnetic stirrer bar.[1]

  • Gas trap (to neutralize evolved HCl gas).

Step-by-Step Procedure
Phase A: Catalyst Activation (The Perrier Method)

Note: We utilize a modified Perrier addition, where the electrophile complex is formed before adding the substrate. This ensures a controlled reaction rate.

  • Setup: Flame-dry the glassware and assemble the 3-neck flask with the addition funnel and condenser. Flush with Nitrogen/Argon if available.

  • Solvent Charge: Add 50 mL of anhydrous DCM and the 8.0 g of AlCl₃ to the flask. Stir to suspend.

  • Electrophile Formation: Cool the suspension to 0°C (ice bath). Add Acetyl Chloride (4.3 mL) dropwise over 10 minutes.

    • Observation: The solid AlCl₃ will dissolve/react, and the solution may turn yellow/orange. Allow to stir for 15 minutes at 0°C.

Phase B: Substrate Addition
  • Substrate Prep: Dissolve Durene (6.71 g) in 20 mL of anhydrous DCM.

  • Controlled Addition: Add the Durene solution dropwise via the addition funnel to the catalyst mixture over 30 minutes.

    • Critical Control: Keep internal temperature < 5°C. Rapid addition causes localized heating, increasing the risk of methyl migration (Jacobsen rearrangement).

  • Reaction: Once addition is complete, remove the ice bath. Allow the mixture to warm to room temperature and stir for 2 hours.

    • Monitoring: Evolution of HCl gas (bubbling) indicates reaction progress. The solution will likely darken to a deep red/brown complex.

Phase C: Quenching & Isolation
  • Hydrolysis: Pour the reaction mixture slowly into a beaker containing 100 g of crushed ice and 25 mL conc. HCl.

    • Safety: Never add water to the reaction flask; the exotherm can cause solvent flash-boiling.

  • Separation: Transfer to a separatory funnel. Separate the organic (lower, DCM) layer.

  • Extraction: Extract the aqueous layer with 2 x 30 mL DCM. Combine all organic extracts.

  • Wash: Wash the combined organics with:

    • 1 x 50 mL Water.

    • 1 x 50 mL Sat. NaHCO₃ (Caution: CO₂ evolution).

    • 1 x 50 mL Brine.

  • Drying: Dry over anhydrous MgSO₄, filter, and concentrate via rotary evaporation.

Diagram 2: Experimental Workflow

Workflow cluster_0 Phase A: Activation cluster_1 Phase B: Reaction cluster_2 Phase C: Workup Step1 Suspend AlCl3 in DCM (0°C) Step2 Add Acetyl Chloride (Form Acylium Complex) Step1->Step2 Step3 Add Durene/DCM Solution (Dropwise, T < 5°C) Step2->Step3 Step4 Stir at RT (2 Hours) Step3->Step4 Step5 Quench into Ice/HCl Step4->Step5 Step6 Phase Separation & NaHCO3 Wash Step5->Step6 Step7 Recrystallization (Ethanol) Step6->Step7

Caption: Operational workflow emphasizing temperature control during the critical substrate addition phase.

Purification & Validation

The crude product is often a yellowish oil that solidifies upon cooling or standing.

  • Purification: Recrystallize from hot ethanol or methanol. Alternatively, if the product remains oily, vacuum distillation is effective (BP ~140°C at 15 mmHg, though MP is generally preferred for characterization).

  • Physical State: White crystalline solid (MP: ~58-60°C). Note: Literature values vary slightly based on purity; durene MP is 79°C, the ketone is typically lower melting due to symmetry breaking.

Analytical Checkpoints (Self-Validating System)
TechniqueExpected ResultInterpretation
¹H NMR (CDCl₃)δ 2.45 (s, 3H, Acetyl-CH₃)δ 2.1-2.3 (two s, 12H, Ar-CH₃)δ 7.0-7.2 (s, 1H, Ar-H)Symmetry Test: You must see exactly four singlets. If you see multiplets or more than 4 peaks, isomerization (Jacobsen rearrangement) occurred.
IR Spectroscopy 1680 cm⁻¹ (Strong)C=O Stretching frequency characteristic of aromatic ketones.
Melting Point ~58-62°C Sharp range indicates high purity. Broad range implies presence of unreacted durene or isomers.

Troubleshooting & Optimization

  • Issue: Product is a mixture of isomers.

    • Cause: Temperature was too high during addition, causing methyl migration.

    • Fix: Strictly maintain 0-5°C during addition. Ensure AlCl₃ is not "wet" (hydrolyzed), as HCl promotes rearrangement.

  • Issue: Low Yield / Recovery of Starting Material.

    • Cause: Moisture in the system deactivated the catalyst.

    • Fix: Use fresh AlCl₃ (should be yellow/grey powder, not white clumps). Increase catalyst loading to 1.5 equivalents.

  • Issue: Dark/Tarred Product.

    • Cause: Polymerization or poly-acylation (rare with durene due to sterics).

    • Fix: Perform the quench immediately after the 2-hour mark. Do not let the reaction stir overnight.

References

  • Friedel-Crafts Acylation Mechanism & Scope

    • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[2] (Standard text for EAS mechanisms).

    • Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

  • The Jacobsen Rearrangement (Risk Factor)

    • Smith, L. I. (1942). The Jacobsen Reaction. Organic Reactions, 1, 370. [Link]

  • Synthesis of Polymethylacetophenones

    • Olah, G. A. (Ed.).[2][3][4][5][6] Friedel-Crafts and Related Reactions. Interscience Publishers. (The definitive multi-volume source on these reactions).

    • NIST Chemistry WebBook, SRD 69. 2,3,5,6-Tetramethylacetophenone Spectra. [Link]

Sources

Reaction of 2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethanone with amines

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and medicinal chemists focusing on the derivatization of sterically congested


-haloketones. It details the optimized protocol for coupling 2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethanone  (a Prehnitene derivative) with various amines to synthesize 

-aminoketones—critical intermediates for

-amino alcohols and heterocyclic scaffolds.

Target Substrate: this compound Reaction Class: Nucleophilic Substitution (


)
Version:  2.1 | Date:  October 2023

Executive Summary & Chemical Context

The reaction of This compound with amines presents a unique synthetic challenge compared to standard phenacyl chlorides. The substrate features a 2,3,4,5-tetramethyl substitution pattern (derived from Prehnitene), which introduces significant lipophilicity and specific steric constraints.

Structural Considerations
  • Steric Gatekeeping: The methyl group at the ortho (C2) position creates a steric barrier near the carbonyl and the

    
    -carbon. While not as hindered as a mesityl (2,4,6-trimethyl) system, the C2-methyl forces the carbonyl group to rotate out of planarity with the benzene ring, potentially affecting the electrophilicity of the 
    
    
    
    -carbon.
  • Electronic Effects: The electron-donating nature of the four methyl groups increases the electron density of the aromatic ring, making the carbonyl oxygen more basic but potentially reducing the electrophilicity of the carbonyl carbon. However, the primary reaction site is the

    
    -methylene, which remains highly reactive toward nucleophiles.
    
Reaction Pathway

The transformation proceeds via an


 Nucleophilic Substitution , where the amine lone pair attacks the 

-carbon, displacing the chloride ion.

ReactionPathway Substrate 2-Chloro-1- (2,3,4,5-tetramethylphenyl)ethanone TS Transition State (Sterically Congested) Substrate->TS + Amine (R-NH2) + Base Product α-Aminoketone Derivative TS->Product - HCl SideProduct Bis-alkylation (If 1° Amine) Product->SideProduct + Substrate (Over-reaction)

Figure 1: Reaction pathway for the amination of the prehnityl-derived phenacyl chloride.[1][2][3][4][5]

Experimental Protocols

Method A: Reaction with Secondary Amines (Standard)

Best for: Morpholine, Piperidine, Pyrrolidine, Diethylamine.

Rationale: Secondary amines cannot undergo bis-alkylation, allowing for more forcing conditions to overcome the steric hindrance of the ortho-methyl group.

Reagents:

  • Substrate: 1.0 equiv (e.g., 1.0 mmol)

  • Amine: 1.2 – 1.5 equiv[1][6]

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (1.5 equiv)
  • Solvent: Acetonitrile (MeCN) or DMF (if solubility is poor)

Step-by-Step Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equiv) in anhydrous MeCN (5 mL per mmol).

  • Base Addition: Add powdered, anhydrous

    
     (2.0 equiv). Note: If using 
    
    
    
    , add it simultaneously with the amine.
  • Amine Addition: Add the secondary amine (1.2 equiv) dropwise at room temperature.

  • Reaction:

    • Stir at Room Temperature for 1 hour.

    • Monitor via TLC (Hexane:EtOAc 4:1). If starting material persists (likely due to steric bulk), heat to 60°C for 2–4 hours.

  • Workup:

    • Filter off inorganic salts (

      
      /KCl).
      
    • Concentrate the filtrate under reduced pressure.[1]

    • Redissolve residue in EtOAc and wash with water (

      
      ) and brine (
      
      
      
      ).
    • Dry over

      
       and concentrate.
      
Method B: Reaction with Primary Amines (Controlled)

Best for: Benzylamine, Methylamine, Aniline derivatives.

Rationale: Primary amines are prone to double alkylation (reacting with two equivalents of the chloroketone). To prevent this, the amine is used in excess, or the ketone is added to the amine.

Reagents:

  • Substrate: 1.0 equiv

  • Amine: 2.5 – 3.0 equiv (Excess acts as base and prevents bis-alkylation)

  • Solvent: Ethanol (EtOH) or THF

Step-by-Step Protocol:

  • Preparation: Dissolve the primary amine (3.0 equiv) in EtOH (5 mL per mmol) and cool to 0°C in an ice bath.

  • Addition: Dissolve this compound (1.0 equiv) in a minimal amount of THF or EtOH. Add this solution dropwise to the cold amine solution over 30 minutes.

    • Causality: Slow addition ensures the amine is always in high local concentration relative to the alkylating agent, favoring mono-alkylation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3–6 hours.

  • Workup (Acid-Base Extraction):

    • Evaporate volatiles.

    • Dissolve residue in

      
       (aq) and wash with Ether (removes unreacted ketone and neutral impurities).
      
    • Basify the aqueous layer to pH > 10 using

      
       or 
      
      
      
      .
    • Extract the liberated free base (product) into DCM (

      
      ).
      
    • Dry (

      
      ) and concentrate.[2]
      

Data Analysis & Validation

Expected Analytical Data

Due to the specific tetramethyl substitution, the NMR spectrum will show distinct diagnostic signals.

Proton EnvironmentChemical Shift (

ppm)
MultiplicityIntegrationNotes
Aromatic H 7.10 – 7.25Singlet (1H)1HThe lone proton at C6.

-CH

3.60 – 4.00Singlet (2H)2HShift varies by amine; typically upfield from start material (

4.5 ppm).
Aromatic -CH

2.10 – 2.40Mulitplets/Singlets12HFour methyl groups; usually appear as 2-3 distinct peaks due to symmetry/environment.
Amine -CH

-
VariableMultipletVariableDepends on specific amine used.
Troubleshooting Guide
ObservationDiagnosisCorrective Action
Low Conversion Steric hindrance at C2 position retarding

.
Switch solvent to DMF (polar aprotic accelerates

) or add KI (0.1 equiv) to form the more reactive

-iodoketone in situ (Finkelstein condition).
Bis-Alkylation Primary amine was too reactive or concentration too low.Use Method B (Inverse Addition) or increase amine equivalents to 5.0.
Hydrolysis Product Presence of

-hydroxyketone.
Ensure solvents are anhydrous.[6] Avoid hydroxide bases; stick to Carbonate or tertiary amines.

Safety & Handling

  • Lachrymator Warning:

    
    -Chloroketones are potent lachrymators (tear gas agents). All weighing and reactions must  be performed in a functioning fume hood.
    
  • Skin Contact: These compounds are strong alkylating agents and can cause severe dermatitis. Double-glove (Nitrile) is recommended.

  • Waste: Quench excess alkylating agent with dilute ammonia or nucleophilic scavenger (e.g., thiosulfate) before disposal.

References

  • Mechanistic Foundation: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Standard reference for kinetics and steric effects).
  • General Protocol for Phenacyl Halides: Guha, S., et al. (2015). "One-pot synthesis of

    
    -amino ketones from benzylic secondary alcohols." Organic Letters, 17(2), 406-409.[7] Link
    
  • Steric Considerations in Alkylation: Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Related Prehnitene Chemistry: (General reference for 1,2,3,4-tetramethylbenzene reactivity) NIST Chemistry WebBook, SRD 69. Link

Sources

Application Note: TLC Monitoring of Friedel-Crafts Acylation for 2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethanone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the thin-layer chromatography (TLC) protocols for monitoring the synthesis of 2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethanone via Friedel-Crafts acylation. This reaction involves the coupling of 1,2,3,4-tetramethylbenzene (Prehnitene) with chloroacetyl chloride using aluminum chloride (


) as a Lewis acid catalyst.

Monitoring this specific reaction presents unique challenges due to the formation of Lewis acid-ketone complexes, which cause streaking and poor resolution if not properly quenched prior to spotting. This guide provides a robust "Mini-Workup" sampling technique, mobile phase optimization strategies, and specific visualization methods to ensure high-fidelity process control.

Chemical Context & Reaction Scheme

The synthesis transforms a non-polar aromatic hydrocarbon into a polar


-chloroketone. Understanding the polarity shift is critical for TLC design.
  • Starting Material (SM): 1,2,3,4-Tetramethylbenzene (Prehnitene) – Highly Non-polar

  • Reagent: Chloroacetyl Chloride – Polar, Reactive (Lachrymator)

  • Catalyst: Aluminum Chloride (

    
    ) – Water Sensitive
    
  • Product: this compound – Moderately Polar (Ketone + Halide)

Reaction Scheme:



Critical Protocol: The "Mini-Workup" Sampling Method

Core Directive: Never spot a Friedel-Crafts reaction mixture directly onto a TLC plate.

The reaction mixture contains the product bound to aluminum chloride (


). This complex is highly polar and hydrolyzes slowly on the silica plate, resulting in severe streaking and ambiguous Rf values. You must chemically liberate the free ketone before analysis.
Sampling Protocol
  • Prepare Quench Vials: Pre-fill 1.5 mL HPLC vials or micro-centrifuge tubes with:

    • 0.5 mL Ethyl Acetate (EtOAc)

    • 0.5 mL 1M HCl (aq)

  • Sampling: Using a glass capillary or micropipette, withdraw ~10-20

    
    L of the reaction mixture.
    
  • Quenching: Dispense the aliquot into the Quench Vial.

  • Extraction: Cap and shake vigorously for 10 seconds. The

    
     complex is destroyed; the organic product migrates into the top EtOAc layer.
    
  • Spotting: Use the top organic layer to spot the TLC plate.

TLC Method Development

Stationary Phase
  • Material: Silica Gel 60

    
     (Aluminum or Glass backed).
    
  • Activation: Pre-heating plates is generally not required unless humidity is >60%.

Mobile Phase Optimization (Eluent)

Due to the significant polarity difference between the hydrocarbon SM and the ketone product, a gradient polarity check is recommended.

Solvent System (v/v)Expected ResultApplication
100% Hexanes SM Rf ~0.6-0.8; Product Rf ~0.0Verifying SM purity.
95:5 Hexane:EtOAc SM Rf ~0.9; Product Rf ~0.2Early reaction monitoring.
90:10 Hexane:EtOAc SM Rf ~0.95; Product Rf ~0.45 Optimal System (Recommended).
80:20 Hexane:EtOAc SM Rf ~1.0; Product Rf ~0.7Checking for polar impurities (e.g., di-acylated byproducts).

Note: The tetramethyl substitution pattern adds lipophilicity to the ring, making the product slightly less polar than a standard acetophenone. A 90:10 ratio usually provides the best separation (


).
Visualization Strategies

Dual visualization is required to confirm conversion and identify the functional group.

  • UV Absorption (254 nm):

    • Observation: Both SM and Product possess aromatic rings and will appear as dark spots against the green fluorescent background.

    • Differentiation: The product (conjugated ketone) typically absorbs more strongly than the isolated benzene ring of the SM.

  • Chemical Stain: 2,4-Dinitrophenylhydrazine (2,4-DNP)

    • Specificity: Specific for Aldehydes and Ketones.

    • Protocol: Dip the eluted plate into the stain and blot excess.

    • Result:

      • Product: Instant formation of a Yellow/Orange spot (Hydrazone formation).[1]

      • SM: No color change (remains white/background color).

    • Significance: This positively identifies the formation of the ketone moiety, distinguishing it from non-carbonyl impurities.

Experimental Workflow Diagrams

Sampling and Analysis Workflow

TLC_Workflow Reaction Reaction Mixture (Complexed with AlCl3) Quench Mini-Workup Vial (EtOAc + 1M HCl) Reaction->Quench 20 µL Aliquot Spotting Spot Organic Layer on Silica Plate Quench->Spotting Extract & Spot Elution Elute in 90:10 Hex:EtOAc Spotting->Elution Vis Visualization (UV 254nm + DNP Stain) Elution->Vis

Caption: Figure 1. The critical "Mini-Workup" workflow ensures the AlCl3 complex is hydrolyzed before TLC analysis, preventing streaking.

Decision Logic for Reaction Endpoint

Decision_Tree Start Check TLC (UV 254nm) SM_Present Is SM Spot Visible? Start->SM_Present New_Spots Are there Polar Impurities? SM_Present->New_Spots No (SM Consumed) Continue Continue Stirring Check in 30 min SM_Present->Continue Yes (High Rf) Stop STOP Reaction Proceed to Workup New_Spots->Stop No (Clean Profile) New_Spots->Stop Yes (Over-reaction risk) Optimize Check Temperature or Add Catalyst Continue->Optimize If >4 hrs

Caption: Figure 2. Decision tree for determining reaction endpoint. Over-reaction can lead to di-acylation or demethylation side products.

Troubleshooting & Interpretation Guide

ObservationLikely CauseCorrective Action
Streaking / Comet Tails Acidic residue or

complex remaining.
Ensure "Mini-Workup" (HCl wash) is thorough. Add a drop of Triethylamine to the mobile phase if streaking persists.
No Product Spot (UV) Reaction failed or concentration too low.Check catalyst quality (

must be anhydrous/yellow, not white powder). Spot more concentrated sample.
Spot at Baseline Hydrolyzed byproduct (Carboxylic acid).Check reagents for moisture. Acyl chloride may have hydrolyzed to Chloroacetic acid.
Multiple Product Spots Di-acylation or Isomer formation.The tetramethyl core is symmetric, so regiochemical isomers are unlikely. Lower Rf spots are likely di-acylated products. Stop reaction immediately.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (Standard reference for Friedel-Crafts procedures).

  • Furniss, B. S.; Hannaford, A. J.; Smith, P. W. G.; Tatchell, A. R. Friedel-Crafts Acylation Mechanisms and Workup. In Vogel's Textbook of Practical Organic Chemistry.

  • Khan Academy. Friedel-Crafts Acylation Mechanism. (Visual guide for mechanistic understanding).

  • University of Colorado Boulder. Thin Layer Chromatography (TLC) Stains and Visualization. (Reference for 2,4-DNP preparation and usage).

  • PubChem. this compound Compound Summary.

Sources

Troubleshooting & Optimization

Common side reactions in the synthesis of alpha-chloroacetophenones

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Technical Overview

Alpha-chloroacetophenones (phenacyl chlorides) are critical intermediates in the synthesis of heterocycles (e.g., indoles, thiazoles) and pharmaceutical APIs. However, their synthesis is plagued by competing mechanistic pathways that degrade yield and purity.

This guide addresses the causality of these failures. Whether you are employing Friedel-Crafts acylation (Benzene + Chloroacetyl chloride) or Direct Chlorination (Acetophenone +


/

), the thermodynamic and kinetic traps remain similar.
The Central Challenge: Kinetic Control

The synthesis relies on the selective functionalization of the alpha-carbon. The primary failure mode is over-chlorination (


-dichlorination) because the introduction of the first electron-withdrawing chlorine atom facilitates enolization under certain acidic conditions, potentially accelerating the second halogenation.

Troubleshooting Guide (Q&A Format)

Category A: Impurity Profiling & Regioselectivity

Q1: I am observing significant formation of


-dichloroacetophenone (approx. 10-15%). How do I suppress this over-chlorination? 
  • Diagnosis: This is a classic kinetic control failure. In acid-catalyzed chlorination, the reaction proceeds via the enol. While the electron-withdrawing chlorine should theoretically destabilize the enol intermediate (slowing down the second step), high concentrations of chlorinating agent or elevated temperatures can overcome this barrier.

  • Mechanistic Insight: The rate of halogenation is zero-order with respect to halogen concentration and first-order with respect to the ketone (enolization is rate-determining). However, once formed, the mono-chloro product can compete for the halogen if local concentration hotspots exist.

  • Protocol:

    • Stoichiometry Control: Reduce the chlorinating agent (e.g.,

      
       or 
      
      
      
      ) to 0.95 equivalents . It is better to leave 5% unreacted starting material (easily separated) than to generate inseparable dichloro-impurities.
    • Temperature Modulation: Lower the reaction temperature by 10°C. This increases the activation energy gap between mono- and di-chlorination.

    • Slow Addition: If using sulfuryl chloride (

      
      ), add it dropwise over 2 hours to maintain a low instantaneous concentration relative to the ketone.
      

Q2: My LC-MS shows peaks corresponding to ring-chlorinated byproducts (e.g., m-chloroacetophenone). Why is the regioselectivity failing?

  • Diagnosis: You are likely using a Lewis Acid catalyst (e.g.,

    
    , 
    
    
    
    ) that is too strong or present in excess, or your substrate contains activating groups (OH, OMe).
  • Mechanistic Insight:

    • Standard Conditions: The carbonyl group is a meta-director and strongly deactivating, making ring electrophilic aromatic substitution (EAS) difficult compared to alpha-substitution.

    • Failure Mode: Strong Lewis acids coordinate with the carbonyl oxygen, increasing the electrophilicity of the ring (or the chlorinating complex) to the point where EAS competes. If the ring has activating groups (phenols), ring chlorination becomes the dominant pathway.

  • Protocol:

    • Switch Catalysts: For activated rings, avoid Lewis acids. Use protic acid catalysis (e.g., p-TsOH or HBr in Acetic Acid) which favors enol formation over ring activation.

    • Solvent Choice: If using

      
      , switch to non-polar solvents like Toluene  or DCM  to suppress ionic EAS pathways favoring the ring.
      
Category B: Reaction Stalling & Work-up

Q3: The reaction stalls at 60% conversion, but adding more catalyst leads to degradation (darkening/tar).

  • Diagnosis: Product inhibition or "Red Oil" formation. The byproduct HCl (or condensed side products) may be poisoning the reaction matrix or inducing polymerization.

  • Mechanistic Insight: Alpha-chloroacetophenones are potent alkylating agents. In the presence of trace bases or excessive heat, they undergo self-condensation (forming pyrazines or furan derivatives) or intermolecular alkylation, leading to polymeric tars.

  • Protocol:

    • HCl Scavenging: Ensure efficient gas scrubbing. Dissolved HCl can catalyze the degradation of the product.

    • Endpoint Tolerance: Do not chase 100% conversion. Stop the reaction when the rate of product formation slows significantly.

    • Work-up: Wash the organic layer immediately with cold saturated

      
       to quench trace acids. Caution: Gas evolution.
      

Visualizing Reaction Pathways

The following diagram illustrates the competing pathways. The "Green Path" is the desired kinetic window.

ReactionPathways Start Acetophenone (Starting Material) Enol Enol Intermediate Start->Enol Acid Cat. (Rate Limiting) RingCl Ring-Chlorinated Product (Regio-impurity) Start->RingCl Strong Lewis Acid Activated Ring Product Alpha-Chloroacetophenone (Target) Enol->Product Cl2 / SO2Cl2 (Fast) Dichloro Alpha,Alpha-Dichloroacetophenone (Over-chlorination) Product->Dichloro Excess Cl2 High Temp Condensation Polymeric Tars (Self-Condensation) Product->Condensation Base / Heat Storage Instability

Caption: Mechanistic bifurcation points in acetophenone chlorination. Control of stoichiometry and catalyst strength is required to stay on the green path.

Comparative Analysis of Chlorinating Agents

Select the reagent that matches your substrate's sensitivity.

ReagentPrimary MechanismRisk ProfileBest For
Sulfuryl Chloride (

)
Radical/Ionic HybridHigh risk of ring chlorination if activated.Large scale; ease of handling (liquid).
Chlorine Gas (

)
ElectrophilicHard to control stoichiometry; over-chlorination common.Industrial commodity synthesis.
DCDMH (1,3-Dichloro-5,5-dimethylhydantoin) Electrophilic (

source)
Low atom economy; difficult work-up.Lab-scale; sensitive substrates.[1]
NCS (N-Chlorosuccinimide) Radical (with initiator)Expensive; requires radical initiator.Highly selective mono-chlorination.

Safety Protocol: Handling Lachrymators

Critical Warning: Alpha-chloroacetophenone (CN) is a potent lachrymator (tear gas agent). It alkylates TRPA1 ion channels in sensory nerves, causing severe pain.

  • Engineering Controls: All weighing and reactions must occur inside a functioning fume hood.

  • Decontamination Solution: Prepare a "Quench Pot" before starting.

    • Recipe: 10% Sodium Sulfite (

      
      ) and 5% Sodium Bicarbonate (
      
      
      
      ) in water.
    • Mechanism:[2][3][4][5][6] Sulfite nucleophilically attacks the alpha-carbon, displacing the chloride and forming a water-soluble, non-volatile sulfonate salt.

  • Spill Management: Do NOT wipe with paper towels (increases surface area for evaporation). Cover with Vermiculite, then soak with the Decontamination Solution.

References

  • Occupational Safety and Health Administration (OSHA). "Alpha-Chloroacetophenone (Phenacyl Chloride) - Occupational Safety and Health Guidelines." OSHA.gov. [Link]

  • National Institute for Occupational Safety and Health (NIOSH). "Alpha-Chloroacetophenone: IDLH Documentation." CDC.gov. [Link]

  • Masilamani, D., & Rogic, M. M. "Alpha-Chlorination of Ketones using Sulfuryl Chloride."[7][8] Journal of Organic Chemistry, 46(22), 4486-4489.[7][8] (Cited for mechanism of sulfuryl chloride selectivity).[8]

  • Wyman, D. P., & Kaufman, P. R. "The Chlorination of Acetophenone." Journal of Organic Chemistry, 29(7), 1956-1960.[7][8] (Cited for dichloro-impurity formation).[7][8]

Sources

Increasing the regioselectivity of Friedel-Crafts acylation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center for Synthetic Chemists

Current Status: ONLINE Operator: Senior Application Scientist (Dr. X) Ticket Subject: Increasing Regioselectivity in Friedel-Crafts Acylation

Diagnostic Hub: Triage Your Reaction

Start here. Identify your symptom to find the correct troubleshooting protocol.

SymptomProbable CauseRecommended Protocol
Excessive Ortho Isomer Non-polar solvent (CS₂, DCM) allowing "naked" electrophile attack.Switch to Protocol A: The Nitrobenzene Effect (Steric Steering).
Low Para Selectivity (General) Lack of shape constraints on the transition state.Switch to Protocol B: Shape-Selective Zeolite Catalysis.
Reaction Stalls at ~50% Product-Lewis Acid complex precipitation (common in CS₂).Switch to Solubilizing Solvent: Nitrobenzene or Ionic Liquids.
Catalyst Deactivation "Coking" or pore blockage in heterogeneous catalysts.See FAQ: Catalyst Regeneration Cycles.
Need Ortho Selectivity Direct F-C acylation is inherently para-biased for activated rings.Warning: Consider Fries Rearrangement instead of direct acylation.

Knowledge Base: Mechanisms of Control

Article A: The "Nitrobenzene Effect" (Steric Control)

Theory: In standard Friedel-Crafts acylation using Aluminum Chloride (


), the solvent plays a critical role in the transition state geometry.
  • Non-Polar Solvents (CS₂, DCM): The acylium ion exists as a tight ion pair or relatively "naked" electrophile. It is smaller and can access the ortho position despite some steric hindrance.

  • Polar/Complexing Solvents (Nitrobenzene): Nitrobenzene acts as a Lewis base, forming a bulky complex with

    
     and the acylium ion. This massive electrophilic complex is sterically prevented from attacking the ortho position (flanked by the substituent), thereby forcing attack at the para position.
    

Key Insight: Nitrobenzene also solubilizes the resulting product-catalyst complex, preventing premature precipitation that often arrests reactions in


.
Article B: Shape-Selective Catalysis (Zeolites)

Theory: Replacing homogeneous


 with solid microporous zeolites (e.g., H-Beta, ZSM-5) imposes physical constraints.
  • Pore Confinement: The channels of Zeolite Beta (~0.76 nm) are large enough to accommodate the linear transition state of para-acylation but are too narrow for the bulkier transition state required for ortho-acylation.

  • Green Advantage: Eliminates the need for stoichiometric

    
     and aqueous workup that generates aluminum waste.
    
Visualization: Steric vs. Shape Selectivity

The following diagram illustrates the decision pathway for selecting the right control mechanism.

RegioSelectivity Start Target Regioisomer? Ortho Ortho-Isomer (Difficult via Direct F-C) Start->Ortho Targeting 1,2 Para Para-Isomer (Preferred) Start->Para Targeting 1,4 Fries Switch Strategy: Fries Rearrangement (Thermodynamic Control) Ortho->Fries Direct acylation low yield Method Select Control Method Para->Method Steric Steric Control (Homogeneous) Method->Steric Standard Lab Scale Shape Shape Selective (Heterogeneous) Method->Shape Green/Industrial Nitro Protocol A: Nitrobenzene Solvent (Bulky Complex) Steric->Nitro Zeolite Protocol B: Zeolite H-Beta (Pore Constraint) Shape->Zeolite

Figure 1: Decision Matrix for Regioselective Acylation Strategies.

Standard Operating Protocols (SOPs)

Protocol A: High Para-Selectivity via Solvent Control

Best for: Standard laboratory synthesis where catalyst recovery is not a priority.

Reagents:

  • Substrate: Anisole (1.0 equiv)

  • Acylating Agent: Acetyl Chloride (1.2 equiv)

  • Catalyst:

    
     (1.2 equiv)
    
  • Solvent: Nitrobenzene (Excess, acts as solvent)[1]

Workflow:

  • Complex Formation: In a dry flask under

    
    , dissolve 
    
    
    
    in nitrobenzene. The solution will warm slightly as the Lewis acid complexes with the solvent.
  • Addition: Cool to 0-5°C. Add Acetyl Chloride dropwise. The bulky electrophilic complex forms immediately.

  • Substrate Introduction: Add Anisole slowly. Maintain temperature <10°C to favor kinetic control (though the bulky solvent complex dominates regioselectivity).

  • Reaction: Allow to warm to room temperature. Stir for 3-6 hours.

  • Quench: Pour mixture into ice/HCl.

  • Purification: Steam distillation is often required to remove the high-boiling nitrobenzene solvent (a major drawback of this method).

Expected Outcome: >95% para-selectivity due to the inability of the bulky


 complex to access the ortho position [1, 4].
Protocol B: Green Shape-Selective Acylation (Zeolite Beta)

Best for: High-value synthesis requiring easy workup and reusable catalysts.

Reagents:

  • Substrate: Anisole (10 mmol)

  • Acylating Agent: Acetic Anhydride (5 mmol) (Note: Anhydrides are often preferred over chlorides for zeolites to minimize HCl degradation of the lattice).

  • Catalyst: Zeolite H-Beta (Si/Al ratio ~25, calcined at 500°C prior to use).

  • Solvent: None (Neat) or minimal 1,2-dichloroethane if viscosity is an issue.

Workflow:

  • Activation: Activate Zeolite H-Beta at 120°C for 2 hours to remove adsorbed water (Critical: Water poisons acid sites).

  • Loading: In a pressure tube or round-bottom flask, combine Anisole and Acetic Anhydride.

  • Catalyst Addition: Add activated Zeolite (typically 10-20 wt% relative to substrate).

  • Heating: Heat to 100-120°C . Note: Higher temperatures are required compared to AlCl3 because zeolites are less reactive, but the pore structure enforces selectivity.

  • Monitoring: Monitor via GC-MS. Conversion typically reaches equilibrium at 4-6 hours.

  • Workup: Simple filtration to remove the catalyst. The filtrate contains the product.

  • Regeneration: Wash the spent catalyst with acetone and calcine at 500°C to burn off "coke" for reuse.

Expected Outcome: 98%+ para-selectivity (4-methoxyacetophenone) due to pore confinement [2, 5].

Technical Data Comparison

FeatureClassical (

in

)
Steric Control (

in

)
Shape Selective (Zeolite H-Beta)
Catalyst State HomogeneousHomogeneousHeterogeneous (Solid)
Stoichiometry >1.0 equiv (Stoichiometric)>1.0 equiv (Stoichiometric)Catalytic (Reusable)
Active Species Naked Acylium / Ion PairBulky Solvent-ComplexSurface/Pore Acid Site
Regioselectivity Mix (Para major, significant Ortho)High Para Exclusive Para
Waste Profile High (Al salts, solvent)High (Al salts, toxic solvent)Low (Water byproduct)
Workup Hydrolysis (Messy)Steam Distillation (Difficult)Filtration (Simple)

Troubleshooting Tickets (FAQs)

Q: I need the ortho isomer. Why is F-C failing me? A: Friedel-Crafts acylation on activated rings (like anisole) is electronically driven to the para position. Furthermore, the Lewis Acid (


) coordinates to the ether oxygen, creating a "steric umbrella" that further blocks the ortho sites.
  • Solution: Synthesize the ester (phenyl acetate) first, then perform a Fries Rearrangement using

    
     at high temperatures (120°C+). Thermodynamic control in Fries rearrangement often favors the ortho-hydroxy ketone because the aluminum chelates between the carbonyl oxygen and the phenolic oxygen, stabilizing the ortho product [6].
    

Q: My Zeolite reaction is dying after one run. Why? A: This is likely due to Coking . Large organic molecules get trapped in the pores, blocking active sites.

  • Solution: You must perform a calcination cycle (burn-off) between runs. Heat the catalyst in air at 500-550°C for 4-6 hours to restore activity. Also, ensure your reagents are dry; water poisons the Lewis acid sites of the zeolite.

Q: Can I use Bismuth Triflate (


)? 
A:  Yes. Bismuth Triflate is an excellent "middle ground" catalyst. It is water-tolerant (unlike 

) and highly regioselective. It works exceptionally well in ionic liquids (like [bmim][

]) or under microwave irradiation, often yielding high para selectivity with lower catalyst loading (1-5 mol%) [3].

References

  • Solvent Effects in Friedel-Crafts Acylation. LibreTexts Chemistry. Available at: [Link]

  • Acylation of anisole by acetic anhydride catalysed by BETA zeolite. ResearchGate. Available at: [Link]

  • Friedel–Crafts acylation using bismuth triflate in [BMI][PF6]. ResearchGate. Available at: [Link]

  • Solvent Effects in Friedel–Crafts Reaction. Chemistry Stack Exchange. Available at: [Link]

  • Zeolite Catalyzed Friedel-Crafts Reactions: A Review. Bentham Science. Available at: [Link]

  • Fries Rearrangement vs Friedel-Crafts. Master Organic Chemistry. Available at: [Link]

Sources

Validation & Comparative

Technical Guide: Structural Elucidation and Comparative NMR Analysis of 2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Structural Context[1][2][3][4][5][6][7][8][9][10][11]

This guide provides a technical framework for interpreting the Nuclear Magnetic Resonance (NMR) spectra of 2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethanone (CAS: Not widely listed, analog to Prehnitene derivatives). This compound is a sterically crowded


-haloketone, typically synthesized via Friedel-Crafts acylation of 1,2,3,4-tetramethylbenzene (Prehnitene).

Understanding its spectral signature is critical for drug development professionals using it as a scaffold for sterically demanding ligands or pharmaceutical intermediates. The presence of four methyl groups creates a unique electronic and steric environment that distinguishes it from simpler analogs like 2-chloroacetophenone or the mesityl (2,4,6-trimethyl) derivative.

Core Structural Features[3][5][6][7][12][13][14]
  • Tetramethyl Phenyl Core: Derived from Prehnitene; creates significant steric bulk.

  • 
    -Chloroacetyl Group:  An electrophilic handle (
    
    
    
    ) susceptible to nucleophilic attack, requiring careful handling during analysis to prevent hydrolysis.
  • Steric Inhibition of Resonance: The ortho-methyl group (position 2) forces the carbonyl group out of planarity with the benzene ring, subtly altering chemical shifts compared to planar acetophenones.

Experimental Protocol: Self-Validating Workflow

To ensure high-fidelity data, follow this standardized protocol. This workflow is designed to prevent common artifacts such as hydrolysis or solvent impurities.

Sample Preparation[10][15]
  • Solvent Selection: Use Chloroform-d (

    
    )  (99.8% D) with 0.03% TMS as an internal standard.
    
    • Rationale:

      
       provides excellent solubility for lipophilic aromatics and prevents the H/D exchange seen with protic solvents like Methanol-
      
      
      
      .
  • Concentration: Dissolve 10–15 mg of sample in 0.6 mL of solvent.

    • Note: Avoid higher concentrations to prevent intermolecular stacking effects that can shift aromatic signals.

  • Tube Quality: Use high-throughput 5mm NMR tubes (Type 1, borosilicate).

Instrument Parameters (400 MHz equivalent)
  • Pulse Sequence: zg30 (30° pulse angle) to allow rapid relaxation.

  • Relaxation Delay (D1): Set to 2.0 seconds . The methyl protons relax quickly, but the isolated aromatic proton requires adequate time for full integration accuracy.

  • Scans (NS): 16–32 scans are sufficient for 1H; 256–512 scans for 13C.

Visualization: Analytical Workflow

AnalysisWorkflow Sample Solid Sample (10-15 mg) Prep Solvent Prep (CDCl3 + TMS) Sample->Prep Dissolve Acquisition Acquisition (400 MHz, zg30) Prep->Acquisition Load Process Processing (LB=0.3Hz, Phase) Acquisition->Process FT QC QC Check (Integrate Ar-H vs CH2) Process->QC Analyze QC->Sample Fail (Hydrolysis?)

Figure 1: Step-by-step analytical workflow ensuring data integrity from sample preparation to quality control.

Comparative Analysis: Monitoring Synthesis

The most critical application of NMR for this compound is validating the success of the Friedel-Crafts acylation of 1,2,3,4-tetramethylbenzene.

Regio-Selectivity

1,2,3,4-Tetramethylbenzene (Prehnitene) has two open aromatic positions (5 and 6), but they are chemically equivalent due to symmetry. Therefore, only one regioisomer is formed upon mono-acylation. This simplifies the analysis: any secondary aromatic peaks indicate unreacted starting material or impurities, not regioisomers.

Comparative Spectral Table
FeatureStarting Material (Prehnitene)Target Product (2-Cl-1-Tetramethyl...)Diagnostic Change
Aromatic H Singlet, 6.88 ppm (2H)Singlet, ~7.15 ppm (1H)Key Indicator: Integral drops from 2 to 1; shift moves downfield due to C=O.
Methyl Groups Two singlets (2.17, 2.24 ppm)Four singlets (2.10 – 2.40 ppm)Symmetry breaks; 2 signals become 4 distinct environments.

-Protons
N/ASinglet, 4.55 ppm (2H)Appearance of new singlet confirms acylation.

Data grounded in additivity rules and Prehnitene reference spectra [1, 2].

Detailed Spectral Assignment

NMR Interpretation (400 MHz, )

The spectrum is characterized by three distinct regions.[1][2][3]

1. The Aromatic Region (


 7.0 – 7.3 ppm) 
  • Signal: Singlet (1H).[4]

  • Assignment: H-6 (The only remaining aromatic proton).

  • Mechanistic Insight: In a standard acetophenone, the ortho protons appear at ~7.9 ppm due to the anisotropy of the carbonyl group. However, in this tetramethyl derivative, the methyl group at position 2 forces the carbonyl group to twist out of the plane of the benzene ring. This steric inhibition of resonance reduces the deshielding effect. Consequently, the H-6 proton appears upfield (~7.15 ppm) compared to 2-chloroacetophenone (~7.9 ppm) [3].

2. The


-Chloro Region (

4.5 – 4.6 ppm)
  • Signal: Singlet (2H).

  • Assignment:

    
    .
    
  • Validation: This peak must integrate to 2 relative to the aromatic proton (1). If the integral is < 2, check for deuterium exchange (unlikely in

    
    ) or condensation byproducts.
    

3. The Aliphatic Region (


 2.1 – 2.4 ppm) 
  • Signal: Four Singlets (3H each) or overlapping multiplets.

  • Assignment: Methyl groups at C2, C3, C4, C5.

  • Differentiation: The methyls are no longer equivalent.

    • C2-Me: Most deshielded/shifted due to proximity to the carbonyl.

    • C5-Me: Ortho to the remaining proton.

    • C3/C4-Me: Meta/Para positions, likely clustered around 2.2 ppm.

NMR Interpretation (100 MHz, )
  • Carbonyl (C=O): ~195–200 ppm. Slightly shielded compared to planar acetophenones due to the twist.

  • Aromatic Quaternary: Six signals in the 128–140 ppm range.[3]

  • 
    -Carbon (
    
    
    
    ):
    ~46–48 ppm.
  • Methyl Carbons: Four signals in the 15–21 ppm range.

Visualization of Structural Connectivity[5][11]

The following diagram illustrates the connectivity and the specific steric interactions that define the NMR shifts.

Structure Core Benzene Ring CO C=O (Twisted) ~200 ppm Core->CO Pos 1 ArH Ar-H (H6) ~7.15 ppm (s) Core->ArH Pos 6 Me2 Me (Pos 2) Steric Bulk Core->Me2 Pos 2 Me3 Me (Pos 3) Core->Me3 Pos 3 Me4 Me (Pos 4) Core->Me4 Pos 4 Me5 Me (Pos 5) Core->Me5 Pos 5 CH2Cl CH2-Cl ~4.55 ppm (s) CO->CH2Cl Me2->CO Steric Clash (Causes Twist)

Figure 2: Structural connectivity highlighting the steric clash between the C2-Methyl and the Carbonyl group, which influences the chemical shift of the aromatic proton.

Troubleshooting & Impurity Profiling

When analyzing the spectrum, look for these common issues:

  • Doublet in Aromatic Region: If the aromatic signal appears as a doublet or multiplet, the starting material was likely 1,2,3,5-tetramethylbenzene (Isodurene), not 1,2,3,4 (Prehnitene). This indicates a wrong reagent was used.

  • Broad Singlet at ~4.8 ppm (variable): Indicates water or

    
     from hydrolysis (formation of 
    
    
    
    -hydroxy ketone).
  • Extra Singlet at 6.88 ppm: Residual Prehnitene. Calculate molar % purity by integrating the 6.88 peak vs. the 7.15 peak.

References

  • PubChem. 1,2,3,4-Tetramethylbenzene (Prehnitene) Spectral Data. National Library of Medicine.

  • ChemicalBook. 1,2,3,4-Tetramethylbenzene 1H NMR Spectrum.

  • SpectraBase. 2-Chloroacetophenone 1H NMR Chemical Shifts. John Wiley & Sons.[5]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for additivity rules and steric effects on chemical shifts).

Sources

Comparative Guide: Ionization Modalities for 2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of mass spectrometry (MS) ionization techniques for the structural characterization of 2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethanone (CAS: 5366-43-8). As a sterically crowded


-chloro ketone, this compound presents specific challenges in detection and structural elucidation.

While Electrospray Ionization (ESI) is the standard for high-throughput LC-MS workflows in drug development, it often exhibits suboptimal performance for this specific class of non-polar, halogenated aromatic ketones. This guide validates Electron Impact (EI) as the superior modality for structural fingerprinting and proposes Atmospheric Pressure Chemical Ionization (APCI) as the viable alternative for liquid chromatography coupling.

Chemical Context & Analytical Challenges

The target molecule features a tetramethyl-substituted benzene ring coupled to a reactive chloroacetyl group.

  • Steric Hindrance: The methyl groups at positions 2, 3, 4, and 5 create significant steric bulk, influencing ionization stability.

  • Electrophilicity: The

    
    -chloro ketone moiety is an alkylating agent, making the molecule liable to degradation in protic solvents used in ESI.
    
  • Lack of Basic Sites: The absence of amine or hydroxyl groups makes protonation (

    
    ) difficult under standard ESI conditions.
    

Comparative Analysis: Ionization Performance

The following analysis compares the "performance" of the spectral data generated by three standard ionization techniques.

Method A: Electron Impact (EI) – The Structural Gold Standard

Best for: Purity assessment, impurity identification, and spectral library matching.

EI (70 eV) is a "hard" ionization technique.[1] For this molecule, EI provides a rich fragmentation pattern that confirms the presence of the chlorine atom and the substitution pattern of the aromatic ring.

  • Performance Verdict: High. It yields a distinct molecular ion (

    
    ) and diagnostic fragment ions essential for confirming the position of the chlorine and the integrity of the tetramethyl core.
    
  • Key Mechanism: The high energy impacts the carbonyl lone pair, triggering

    
    -cleavage.
    
Method B: Electrospray Ionization (ESI) – The LC-MS Standard

Best for: High-throughput screening (if ionizable).

ESI is a "soft" ionization technique. However, for this compound, ESI performance is often Low to Moderate .

  • Performance Verdict: Low. The molecule lacks a strong proton affinity site. While the carbonyl oxygen can accept a proton, the efficiency is low compared to amines.

  • Risk: High background noise and adduct formation (

    
    , 
    
    
    
    ) often obscure the molecular ion.
Method C: Atmospheric Pressure Chemical Ionization (APCI) – The Hybrid Solution

Best for: LC-MS analysis of non-polar intermediates.

APCI utilizes a corona discharge to ionize solvent molecules, which then transfer charge to the analyte.[2]

  • Performance Verdict: High. APCI is more effective than ESI for neutral, non-polar aromatics. It allows for LC separation (unlike EI) while providing better sensitivity than ESI for this specific compound.[1]

Detailed Fragmentation Analysis (EI Mode)

Understanding the fragmentation pathway is critical for validating the compound's identity.

Primary Pathway: -Cleavage

The most dominant feature in the mass spectrum of


-chloro acetophenones is the cleavage of the bond between the carbonyl carbon and the chlorinated alpha-carbon.
  • Molecular Ion (

    
    ):  Observed at m/z 210  (assuming 
    
    
    
    ). Expect a characteristic M+2 peak at m/z 212 (3:1 ratio) confirming chlorine.
  • Acylium Ion Formation: Loss of the chloromethyl radical (

    
    , mass 49).
    
    • 
      .
      
    • This peak (m/z 161) is typically the Base Peak (100% relative abundance).

  • Phenyl Cation Formation: The acylium ion loses carbon monoxide (CO, mass 28).

    • 
      .
      
    • This corresponds to the [2,3,4,5-tetramethylphenyl]

      
       cation.
      
Visualization of Fragmentation Pathway

FragmentationPathway M Molecular Ion (M+•) m/z 210 / 212 (Isotope Ratio 3:1) Step1 α-Cleavage (Loss of •CH2Cl) M->Step1 Acylium Acylium Ion [Ar-C≡O]+ m/z 161 Step1->Acylium Step2 Decarbonylation (Loss of CO) Acylium->Step2 Phenyl Tetramethylphenyl Cation [Ar]+ m/z 133 Step2->Phenyl Tropylium Rearranged Cation (Tropylium-like) m/z 133 -> 118, 91 Phenyl->Tropylium -CH3 / Rearrangement

Figure 1: Primary fragmentation pathway under Electron Impact (70 eV). The formation of the stable acylium ion at m/z 161 is the diagnostic signature.

Quantitative Data Summary

The following table summarizes the theoretical spectral peaks expected for this compound based on class-specific fragmentation rules.

Ion Identitym/z (

)
m/z (

)
Relative Abundance (Est.)Diagnostic Value
Molecular Ion (

)
210 212 10-20%Confirms MW and Cl presence (3:1 ratio).
Acylium Ion (

)
161 -100% (Base Peak) Confirms

-chloro ketone structure.
Phenyl Cation (

)
133 -40-60%Confirms tetramethyl substitution pattern.
Tropylium/Rearrangement 105, 91 -20-40%Typical aromatic hydrocarbon fragments.

Experimental Protocols

To ensure reproducible data, follow these self-validating protocols.

Protocol A: GC-MS (Electron Impact)

Recommended for purity and structure confirmation.

  • Sample Preparation: Dissolve 1 mg of analyte in 1 mL of HPLC-grade Dichloromethane (DCM) . Avoid alcohols (methanol/ethanol) to prevent potential acetal formation or nucleophilic attack on the

    
    -chloro ketone.
    
  • Inlet Conditions: Split injection (20:1) at 250°C.

  • Column: Non-polar capillary column (e.g., DB-5ms or HP-5ms), 30m x 0.25mm.

  • Oven Program: 60°C (hold 1 min)

    
     20°C/min 
    
    
    
    280°C (hold 3 min).
  • MS Source: 230°C, 70 eV.

  • Validation Check: Verify the m/z 210/212 ratio is approximately 3:1. If m/z 161 is not the base peak, check for thermal degradation in the inlet.

Protocol B: LC-MS (APCI)

Recommended for biological matrices or aqueous mixtures.

  • Sample Preparation: Dissolve in Acetonitrile (ACN) .

  • Mobile Phase: Isocratic 80% ACN / 20% Water (0.1% Formic Acid).

  • Ion Source: APCI Positive Mode.

    • Corona Current: 4-5 µA.

    • Vaporizer Temp: 350°C (High temp required to volatilize the tetramethyl core).

  • Validation Check: Look for the

    
     peak at m/z 211. Note that fragmentation will be minimal compared to EI.
    

References

  • NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Chlorinated Acetophenones. National Institute of Standards and Technology. Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • PubChem. Compound Summary for this compound (CAS 5366-43-8). National Library of Medicine. Available at: [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.[3] (Reference for APCI vs. ESI mechanisms for non-polar aromatics).

Sources

Comparison of 2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethanone with other alkylated phenacyl chlorides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Mono-Ortho" Advantage

In the landscape of alkylated phenacyl chlorides, 2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethanone (hereafter referred to as 4M-PAC ) occupies a unique "Goldilocks" zone of reactivity.

While the unsubstituted Phenacyl Chloride (PAC) is highly reactive but prone to non-specific degradation, and the di-ortho-substituted 2-Chloro-1-(2,4,6-trimethylphenyl)ethanone (Mesyl-PAC) is often too sterically hindered for efficient carbonyl-based cyclizations, 4M-PAC offers a strategic compromise. Its specific 2,3,4,5-substitution pattern creates a "mono-ortho" steric environment. This preserves sufficient electrophilicity for heterocycle synthesis while providing enough lipophilic bulk to stabilize the core against metabolic oxidation.

This guide objectively compares 4M-PAC against its primary alternatives, providing synthesis protocols and reactivity data to support decision-making in medicinal chemistry and agrochemical synthesis.

Chemical Architecture & Comparative Matrix

The distinct behavior of 4M-PAC stems from its asymmetry. Unlike the symmetric Mesyl-PAC (2,4,6-trimethyl), 4M-PAC possesses only one methyl group at the ortho position relative to the carbonyl.

Table 1: Physicochemical & Reactivity Profile
FeaturePhenacyl Chloride (PAC) 4M-PAC (Target) Mesyl-PAC (2,4,6-Trimethyl)
Structure Unsubstituted2,3,4,5-Tetramethyl2,4,6-Trimethyl
Ortho-Substitution None (Open)Mono-Ortho (C2) Di-Ortho (C2, C6)
Steric Hindrance LowModerate High
Electronic Effect BaselineStrong Donor (+I effect from 4 Me)Strong Donor (+I effect from 3 Me)
SN2 Reactivity High (Fastest)Intermediate Low (Slowest)
Carbonyl Electrophilicity HighModerate Low (Shielded)
Lachrymatory Potency SevereSevere Moderate
Primary Utility General SynthesisLipophilic Scaffolds Sterically Protected Cores

Synthesis Protocol: Regioselective Friedel-Crafts Acylation

The synthesis of 4M-PAC relies on the Friedel-Crafts acylation of 1,2,3,4-tetramethylbenzene (Prehnitene). Unlike Durene (1,2,4,5-tetramethylbenzene), which yields the symmetric 2,3,5,6-isomer, Prehnitene yields the desired 2,3,4,5-isomer.

Methodology

Reagents: 1,2,3,4-Tetramethylbenzene (Prehnitene), Chloroacetyl chloride, Aluminum Chloride (AlCl3), Dichloromethane (DCM).[1]

Step-by-Step Protocol:

  • Setup: Flame-dry a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Maintain an inert atmosphere (N2 or Ar).

  • Catalyst Suspension: Charge the flask with AlCl3 (1.1 equiv) and anhydrous DCM (5 mL/g of substrate). Cool to 0°C in an ice bath.

  • Acylating Agent: Add Chloroacetyl chloride (1.05 equiv) dropwise to the suspension. Stir for 15 minutes until the complex forms.

  • Substrate Addition: Dissolve 1,2,3,4-tetramethylbenzene (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 30 minutes. Note: The reaction is exothermic; control the rate to maintain T < 5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours. Monitor via TLC (Hexane/EtOAc 9:1).

  • Quench: Pour the reaction mixture carefully onto a mixture of crushed ice and concentrated HCl (to dissolve aluminum salts).

  • Workup: Separate the organic layer.[2] Extract the aqueous layer twice with DCM. Combine organics, wash with saturated NaHCO3 and brine, then dry over MgSO4.

  • Purification: Concentrate in vacuo. Recrystallize the solid residue from Ethanol/Hexane to yield 4M-PAC as off-white needles.

Diagram 1: Synthesis Workflow

SynthesisWorkflow Prehnitene 1,2,3,4-Tetramethylbenzene (Prehnitene) Intermediate Sigma Complex Intermediate Prehnitene->Intermediate Electrophilic Attack (DCM, 0°C) AcylatingAgent Chloroacetyl Chloride + AlCl3 AcylatingAgent->Intermediate Quench Acidic Hydrolysis (Ice/HCl) Intermediate->Quench Aromatization Product 4M-PAC (2,3,4,5-Isomer) Quench->Product Purification

Caption: Regioselective synthesis pathway for 4M-PAC via Friedel-Crafts acylation.

Reactivity Analysis & Benchmarking

Nucleophilic Substitution (SN2)

In SN2 reactions (e.g., with amines or thiols), the steric bulk of the benzene ring affects the approach of the nucleophile to the


-carbon.
  • Mechanism: The nucleophile attacks the

    
    -carbon, displacing the chloride.
    
  • Comparison:

    • PAC: Rapid reaction.[3] The transition state is unhindered.

    • 4M-PAC: The methyl group at C2 exerts a "buttressing effect," slightly distorting the bond angles and creating minor steric drag. However, the C6 position is open (H-atom), allowing the nucleophile to approach from the less hindered side.

    • Mesyl-PAC: The two ortho-methyls (C2, C6) create a "picket fence," significantly retarding SN2 rates compared to 4M-PAC.

Cyclization to Heterocycles (Hantzsch Synthesis)

A critical application is the Hantzsch Thiazole Synthesis (condensation with thioamides).

  • Observation: 4M-PAC cyclizes efficiently to form 4-(2,3,4,5-tetramethylphenyl)thiazoles.

  • Why it works: The initial SN2 displacement of the chloride by sulfur is permitted (as described above). The subsequent step involves attack of the nitrogen on the carbonyl carbon. While the C2-methyl provides some hindrance, the carbonyl is not "buried" as it is in the Mesyl analog. This makes 4M-PAC a superior choice when building hindered but accessible heterocyclic libraries.

Diagram 2: Steric Accessibility Map

ReactivityMap cluster_0 Reactivity Consequence PAC Phenacyl Chloride (Unsubstituted) FastSN2 Rapid SN2 (High Yields) PAC->FastSN2 No Hindrance Target 4M-PAC (Mono-Ortho) Target->FastSN2 Minor Retardation ControlledCycl Controlled Cyclization (Stable Products) Target->ControlledCycl Optimal Balance Mesyl Mesyl-PAC (Di-Ortho) StericBlock Steric Blockade (Slow Kinetics) Mesyl->StericBlock Two Ortho-Methyls

Caption: Comparative reactivity flow showing the 'Goldilocks' position of 4M-PAC.

Safety & Handling (Lachrymator Warning)

All phenacyl chlorides are potent lachrymators (tear gas agents). 4M-PAC, despite its higher molecular weight, retains significant irritant properties.

  • Engineering Controls: Always handle in a certified chemical fume hood.

  • PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.

  • Decontamination: Spills should be treated with a dilute solution of ammonia or sodium bisulfite to neutralize the alkylating potential before cleanup.

References

  • Friedel-Crafts Acylation Methodology

    • Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, 1964.
    • Org.[3][4][5][6] Synth.1930 , 10, 1. .

  • Reactivity of Alpha-Halo Ketones

    • Reeves, W. P., et al. "Phase Transfer Catalysis in the Preparation of Phenacyl Derivatives.
    • BenchChem Technical Guides.[2] "Friedel-Crafts Acylation of Benzene Derivatives." .

  • Steric Effects in Polymethylated Benzenes: Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed., Wiley, 2013. (Discussion on ortho-effects and Hammett parameters).
  • Specific Isomer Data

    • PubChem Compound Summary for this compound. .

Sources

Alternative Synthesis Routes for 2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethanone: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Analysis

The synthesis of 2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethanone (often referred to as an


-chloroacetophenone derivative) represents a critical entry point for constructing complex heterocycles and bioactive scaffolds. Its core structure features a highly electron-rich tetramethylbenzene ring (derived from Prehnitene ) coupled with a reactive 

-haloketone moiety.

The Structural Advantage: The starting material, 1,2,3,4-tetramethylbenzene (Prehnitene) , possesses a unique symmetry element. Positions 5 and 6 are chemically equivalent. Consequently, electrophilic aromatic substitution (EAS) yields a single regioisomer, eliminating the need for complex isomer separation downstream. This guide contrasts the standard industrial route against a higher-precision stepwise approach and emerging green catalytic methods.

Route A: Direct Friedel-Crafts Acylation (The Industrial Standard)

This route utilizes the "one-pot" condensation of Prehnitene with chloroacetyl chloride. It is the most direct path but requires rigorous control of exotherms and acid gas management.

Reaction Logic

The reaction relies on the activation of chloroacetyl chloride by a Lewis acid (typically AlCl


) to generate an acylium ion.[1] The electron-rich nature of the tetramethylbenzene ring facilitates rapid attack, often requiring lower temperatures than standard benzene acylations to prevent polymerization or poly-acylation.
Experimental Protocol
  • Reagents: 1,2,3,4-Tetramethylbenzene (1.0 eq), Chloroacetyl Chloride (1.1 eq), AlCl

    
     (1.2 eq).
    
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

Step-by-Step Methodology:

  • Catalyst Suspension: In a dry 3-neck flask under N

    
    , suspend anhydrous AlCl
    
    
    
    (16.0 g, 120 mmol) in dry DCM (100 mL). Cool to 0°C.
  • Acylating Agent Addition: Add chloroacetyl chloride (12.4 g, 110 mmol) dropwise over 15 minutes. The solution will turn yellow/orange as the acylium complex forms.

  • Substrate Addition: Add a solution of 1,2,3,4-tetramethylbenzene (13.4 g, 100 mmol) in DCM (50 mL) dropwise over 30 minutes, maintaining internal temperature

    
    °C.
    
  • Reaction: Allow to warm to room temperature (RT) and stir for 3 hours. Monitor via TLC (Hexane/EtOAc 9:1).

  • Quench: Pour the reaction mixture slowly onto 200 g of crushed ice/HCl mixture. Caution: Violent hydrolysis.

  • Workup: Separate the organic layer.[1][2] Wash with water (

    
     mL), sat. NaHCO
    
    
    
    (
    
    
    mL), and brine. Dry over MgSO
    
    
    .
  • Purification: Recrystallize from Ethanol/Hexane to yield colorless needles.

Mechanistic Pathway (Visualization)

FC_Acylation Start Prehnitene (1,2,3,4-Tetramethylbenzene) Intermediate Sigma Complex (Wheland Intermediate) Start->Intermediate Nucleophilic Attack Reagent Chloroacetyl Chloride + AlCl3 Complex Acylium Ion Complex [ClCH2-C≡O]+ AlCl4- Reagent->Complex Activation (0°C) Complex->Intermediate Product 2-Chloro-1-(2,3,4,5- tetramethylphenyl)ethanone Intermediate->Product -HCl (Aromatization)

Figure 1: Mechanism of Direct Friedel-Crafts Acylation showing activation and electrophilic substitution.

Route B: Stepwise Acetylation & -Chlorination (The Precision Route)

For applications requiring ultra-high purity (e.g., late-stage pharmaceutical intermediates), a two-step sequence is often preferred. This avoids the handling of the highly toxic chloroacetyl chloride and allows for finer control over the chlorination step.

Reaction Logic
  • Acetylation: Standard Friedel-Crafts with Acetyl Chloride to form 2',3',4',5'-tetramethylacetophenone.

  • 
    -Chlorination:  Selective monochlorination using Sulfuryl Chloride (SO
    
    
    
    Cl
    
    
    ). This reagent is milder than Cl
    
    
    gas and easier to handle than CuCl
    
    
    .
Experimental Protocol

Step 1: Synthesis of 2',3',4',5'-Tetramethylacetophenone

  • Follow the protocol in Route A, substituting Acetyl Chloride for Chloroacetyl Chloride. Yield is typically quantitative (>95%).

Step 2: Selective


-Chlorination 
  • Reagents: Tetramethylacetophenone (1.0 eq), SO

    
    Cl
    
    
    
    (1.05 eq).
  • Solvent: Methanol/DCM (1:4 ratio). The methanol acts as a catalyst/promoter.

Methodology:

  • Dissolve 2',3',4',5'-tetramethylacetophenone (17.6 g, 100 mmol) in DCM (80 mL) and Methanol (20 mL).

  • Cool to 0°C.

  • Add Sulfuryl Chloride (14.2 g, 105 mmol) dropwise. Gas evolution (SO

    
     and HCl) will occur; ensure proper venting.
    
  • Stir at RT for 2 hours. The color changes from colorless to pale yellow.

  • Quench: Wash with water and sat. NaHCO

    
    .
    
  • Purification: Evaporate solvent. The product often solidifies upon standing. Recrystallize if necessary.[2]

Workflow Comparison (Visualization)

Stepwise_Route cluster_0 Step 1: Acetylation cluster_1 Step 2: Alpha-Chlorination Prehnitene Prehnitene Ketone Tetramethylacetophenone Prehnitene->Ketone 95% Yield AcetylCl Acetyl Chloride / AlCl3 AcetylCl->Ketone FinalProd Target: 2-Chloro-1-(...) ethanone Ketone->FinalProd Selective Cl insertion No di-chloro byproducts SO2Cl2 SO2Cl2 / MeOH SO2Cl2->FinalProd

Figure 2: Two-step synthesis workflow ensuring regioselectivity and safety.

Comparative Analysis & Performance Metrics

The following table summarizes the experimental trade-offs between the two primary routes.

MetricRoute A: Direct AcylationRoute B: Stepwise (Acetylation + Chlorination)
Overall Yield 85 - 92% 80 - 88% (Cumulative)
Atom Economy HighMedium (Loss of SO

in step 2)
Purity Profile Good (Risk of di-acylation low)Excellent (Chlorination strictly controlled)
Safety High Risk (Chloroacetyl chloride is a potent lachrymator)Moderate (SO

Cl

is corrosive but manageable)
Scalability Preferred for BulkPreferred for GMP/High Purity
Key Impurity Unreacted PrehniteneDichloromethyl ketone (if excess SO

Cl

used)

Emerging Green Alternatives

Recent literature suggests catalytic improvements to minimize AlCl


 waste (which cannot be recycled).
  • Zeolite Catalysis: Zeolite HY or H-Beta can catalyze the acylation of electron-rich aromatics like Prehnitene.

    • Conditions: Reflux in acetic anhydride/chloroacetic acid mixtures.

    • Advantage:[3][4][5][6] Catalyst is recoverable by filtration.

    • Limitation: Lower reaction rates compared to homogeneous AlCl

      
      .
      
  • Ionic Liquids: [bmim][Cl]-AlCl

    
     systems act as both solvent and catalyst, allowing for easier product separation and recycling of the ionic liquid phase.
    

References

  • Friedel-Crafts Acylation Fundamentals : Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, 1964.

  • Alpha-Chlorination with SO2Cl2 : Masilamani, D., & Rogic, M. M. "Reaction of sulfuryl chloride with ketones in the presence of methanol."[7] Journal of Organic Chemistry, 46(22), 4486–4489.

  • Green Chemistry in Acylation : Sartori, G., & Maggi, R. "Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes." CRC Press, 2009.

  • Synthesis of Polymethylbenzenes: Smith, L. I. "The Reaction between Quinones and Metallic Enolates." Journal of the American Chemical Society, 1934 (Context on Prehnitene reactivity).

Disclaimer: All protocols described involve hazardous chemicals. Perform a full risk assessment (COSHH) before experimentation.

Sources

Comparative Crystallographic Analysis of Substituted Acetophenones: Structural Determinants in Pharmaceutical Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Solid-State Liability

In pharmaceutical development, the "molecule" is only half the battle. The other half is the solid-state form . Substituted acetophenones serve as excellent model systems for understanding how minor chemical modifications—specifically the placement and nature of functional groups—radically alter crystal packing, solubility, and bioavailability.

This guide moves beyond basic characterization.[1][2][3][4][5] We compare the crystallographic performance of three distinct acetophenone derivatives to demonstrate how specific intermolecular interactions drive supramolecular assembly. By understanding these "packing drivers," you can predict solid-state risks (polymorphism, poor solubility) earlier in the drug discovery pipeline.

Comparative Framework: Structural Determinants

We analyze three derivatives representing distinct packing archetypes:

  • 4-Aminoacetophenone (4-AAP): A classic Hydrogen Bond Donor/Acceptor system.

  • 4-Nitroacetophenone (4-NAP): A system driven by strong Dipole-Dipole interactions and

    
    -stacking.
    
  • 2-Hydroxyacetophenone (2-HAP): A system dominated by Intramolecular Hydrogen Bonding (the "Chelo-effect").

Comparative Data Matrix

The following table contrasts the crystallographic "performance" of these derivatives. Note how the nature of the interaction dictates the lattice stability (Melting Point) and packing efficiency.

Feature4-Aminoacetophenone (4-AAP) 4-Nitroacetophenone (4-NAP) 2-Hydroxyacetophenone (2-HAP)
Crystal System Monoclinic (

)
Monoclinic (

)
Liquid at RT / Monoclinic (Low T)
Primary Interaction Intermolecular H-Bonds (

)
Dipole-Dipole &

Stacking
Intramolecular H-Bond (

)
Graph Set Motif

chains linked into sheets
Centrosymmetric Dimers / Stacks

Ring (Pseudo-aromatic)
Packing Driver Cooperative Hydrogen Bonding NetworkElectrostatic alignment of Nitro groupsVan der Waals (Weak intermolecular)
Melting Point ~106 °C (High Lattice Energy)~80 °C (Moderate Lattice Energy)~4–6 °C (Low Lattice Energy)
Pharma Implication High stability, lower solubility risk.Prone to polymorphism; stacking faults."Stealth" molecule; high lipophilicity.
Expert Insight: The "Performance" Analysis
  • The Networker (4-AAP): The amino group acts as a double donor, while the carbonyl is an acceptor. This creates a robust 2D sheet structure. In drug design, this motif suggests high crystallinity and stable shelf-life but potentially slower dissolution rates due to the energy required to break the lattice network [1].

  • The Stacker (4-NAP): Lacking strong H-bond donors, 4-NAP relies on the strong electron-withdrawing nature of the nitro group. The crystal packs to maximize dipole alignment. This "slippery" stacking often leads to polymorphism —a major risk in formulation where a drug might spontaneously switch crystal forms [2].

  • The Loner (2-HAP): The ortho-substitution allows the hydroxyl proton to bond internally to the carbonyl oxygen. This satisfies the molecule's H-bonding potential before it even sees a neighbor. Consequently, 2-HAP binds weakly to other molecules, explaining why it is a liquid at room temperature and highly permeable (lipophilic) in biological membranes [3].

Mechanistic Logic: From Molecule to Crystal

Understanding the pathway from solution to solid state is critical for controlling the outcome.

Interaction Logic Diagram

The following diagram illustrates how substituent choice dictates the final supramolecular architecture.

InteractionLogic Substituent Substituent Selection Donor H-Bond Donor (-NH2, -OH para) Substituent->Donor +H Acceptor Strong Acceptor (-NO2) Substituent->Acceptor -e density Chelator Ortho-Chelator (-OH ortho) Substituent->Chelator Steric/Proximity Network Intermolecular Network (High MP, Stable) Donor->Network Head-to-Tail Chains Stack Dipole/Pi-Stacking (Polymorphism Risk) Acceptor->Stack Electrostatic Alignment Discrete Discrete Molecules (Low MP, High Permeability) Chelator->Discrete Intramolecular Lock

Figure 1: Decision logic showing how chemical substitution dictates supramolecular assembly and physical properties.

Experimental Protocol: High-Fidelity Crystallization

Standard "slow evaporation" often yields poor quality crystals for acetophenones due to their tendency to oil out. The following protocol utilizes Vapor Diffusion , which provides superior control over supersaturation kinetics.

Protocol: Vapor Diffusion (Sitting Drop)

Objective: Grow single crystals suitable for XRD (


 mm) of substituted acetophenones.
Materials
  • Primary Solvent (Good): Acetone or Ethyl Acetate (Polar aprotic, good solubility).

  • Anti-Solvent (Poor): Pentane or Hexane (Non-polar, volatile).

  • Vessel: 20mL Scintillation vial + small inner vial (or crystallization mushroom).

Step-by-Step Workflow
  • Saturation Test: Dissolve 20 mg of the acetophenone derivative in the minimum amount of Primary Solvent. If it dissolves instantly, the solution is too dilute. Evaporate until the solution is slightly viscous (near saturation).

  • Filtration: Pass the solution through a 0.2

    
    m PTFE syringe filter into the small inner vial. Crucial: Dust particles act as nucleation sites for polycrystals (twins).
    
  • Assembly: Place the open inner vial inside the larger scintillation vial.

  • Diffusion Charge: Carefully pipette 2-3 mL of Anti-Solvent into the outer vial (surrounding the inner vial). Do not let liquids mix directly.

  • Equilibration: Cap the outer vial tightly. Seal with Parafilm to prevent total evaporation.

  • Incubation: Store at 4°C in a vibration-free environment. The volatile Anti-Solvent will diffuse into the Primary Solvent, slowly lowering solubility and forcing ordered nucleation.

Crystallization Workflow Diagram

CrystalWorkflow Start Crude Material Solubility Solubility Screen (Polar vs Non-Polar) Start->Solubility Method Select Method Solubility->Method Evap Slow Evaporation (Robust samples) Method->Evap High MP Diff Vapor Diffusion (Oily/Difficult samples) Method->Diff Low MP/Oils Check Microscopy Check (Birefringence) Evap->Check Diff->Check Check->Solubility Amorphous/Twin (Loop Back) Harvest XRD Data Collection Check->Harvest Single Crystal

Figure 2: Operational workflow for optimizing crystal growth based on material properties.

Technical Validation & Quality Control

To ensure the "Trustworthiness" of your structural claims, you must validate the model.

  • CheckCIF Validation: Always run your .cif file through the IUCr CheckCIF server. For acetophenones, watch for Level A/B alerts regarding "Missing Reflections" (often due to preferred orientation of plates) or "Void Spaces" (check for disordered solvent).

  • Thermal Ellipsoids: In 4-NAP and other flexible derivatives, the nitro group may show high thermal motion. Refine with SIMU or DELU restraints in SHELXL only if physically justifiable, otherwise, collect data at 100 K to freeze dynamic disorder [4].

  • Hirshfeld Surface Analysis: Use this to quantify the interactions.

    • 4-AAP:[6][7] Red spots on the surface will correspond to strong

      
       bonds.
      
    • 4-NAP: Look for diffuse red/orange regions indicating

      
       stacking.
      

References

  • Cambridge Crystallographic Data Centre (CCDC). Entry 659609: Crystal structure of 4-aminoacetophenone. [Link]

  • PubChem. 4-Nitroacetophenone Compound Summary (Physical Properties). [Link]

  • Hansen, P. E., et al. (2004). The intramolecular hydrogen bond in ortho-hydroxy acetophenones.[6][8] Journal of Molecular Structure.[6] [Link]

  • University of Florida. Guide to Crystal Growth: Slow Evaporation and Diffusion Techniques. [Link]

Sources

GC-MS protocol for purity analysis of 2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Title: Precision Purity Analysis of 2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethanone: A Comparative GC-MS Protocol Guide

Executive Summary & Strategic Rationale

Compound Focus: this compound (CAS: 153275-53-7) Primary Application: Critical intermediate for sterically crowded indane derivatives and advanced pharmaceutical scaffolds.

The Analytical Challenge: The analysis of α-chloroketones attached to polymethylated aromatic rings presents a unique "analytical paradox."

  • Thermal Instability: The labile C-Cl bond adjacent to the carbonyl group is prone to thermal elimination of HCl inside hot GC inlets, leading to false impurity profiles (artifacts).

  • Isomeric Complexity: The starting material, 1,2,3,4-tetramethylbenzene (Prehnitene), often contains traces of 1,2,3,5- (Isodurene) and 1,2,4,5- (Durene) isomers. Acylation yields structurally similar isomers that co-elute on standard HPLC phases but can be resolved via capillary gas chromatography.

Verdict: While HPLC-UV is safer for thermal stability, it fails to adequately resolve the positional isomers of the tetramethylphenyl moiety. Optimized GC-MS is the superior choice for purity certification, provided specific "cold-injection" protocols are strictly followed to mitigate thermal degradation.

Comparative Analysis: GC-MS vs. Alternatives

The following table objectively compares the proposed GC-MS protocol against standard industry alternatives.

FeatureOptimized GC-MS (Recommended) Standard HPLC-UV 1H-NMR
Isomer Resolution High (Capillary columns resolve 2,3,4,5- vs 2,3,4,6- isomers)Medium (Requires specialized phenyl-hexyl columns)Low (Methyl signals overlap heavily)
Thermal Stability Risk (Requires optimized inlet temps)Excellent (Ambient analysis)Excellent
Impurity ID Definitive (Mass spectral fingerprinting)Inferred (Retention time only)Structural (Good for major components only)
LOD (Limit of Detection) < 10 ppm (SIM Mode)~50-100 ppm ~1000 ppm (1%)
Throughput 25 min/sample 45 min/sample (Gradient)10 min/sample

Core Protocol: Low-Thermal-Stress GC-MS

This protocol is designed to minimize "on-column" degradation while maximizing the separation of tetramethyl isomers.

A. Reagents & Sample Preparation
  • Solvent: Dichloromethane (DCM), HPLC Grade (High volatility ensures rapid solvent venting).

  • Internal Standard (ISTD): 2-Chlorobenzophenone (structurally similar but thermally stable).

  • Concentration: 0.5 mg/mL (Avoid overloading to prevent peak fronting).

Step-by-Step Prep:

  • Weigh 10 mg of analyte into a 20 mL scintillation vial.

  • Add 10 mg of ISTD.

  • Dilute to 20 mL with DCM.

  • Vortex for 30 seconds.

  • Transfer 1 mL to an autosampler vial with a 250 µL glass insert.

B. Instrument Configuration (Agilent 7890/5977 or equivalent)

1. Inlet System (The Critical Control Point):

  • Mode: Pulsed Splitless (maximizes sensitivity while sweeping the inlet quickly).

  • Temperature: 200°C (Standard methods use 250°C+. Do not exceed 210°C to prevent HCl elimination).

  • Liner: Ultra-Inert Deactivated Splitless Liner with Glass Wool (prevents active site catalysis).

2. Column:

  • Phase: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms).

  • Dimensions: 30 m x 0.25 mm x 0.25 µm.

  • Flow Rate: 1.0 mL/min (Helium, Constant Flow).

3. Temperature Program:

  • Initial: 60°C (Hold 1 min) - Traps volatiles.

  • Ramp 1: 20°C/min to 180°C.

  • Ramp 2: 5°C/min to 240°C - Slow ramp resolves isomers.

  • Final: 30°C/min to 280°C (Hold 3 min) - Bake out.

4. Mass Spectrometer (MS):

  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Scan Range: 40–350 amu.

  • Solvent Delay: 3.5 min.

Data Analysis & Interpretation

A. Fragmentation Logic (Self-Validation)

A pure sample must exhibit a specific fragmentation pattern. The absence of these ions or skewed ratios indicates thermal degradation or wrong isomer.

  • Molecular Ion:

    
     (Chlorine isotope pattern 3:1). Note: This ion is weak.
    
  • Alpha-Cleavage (Base Peak): Loss of

    
     yields the stable Tetramethylbenzoyl cation  (
    
    
    
    ).
  • Secondary Loss: Loss of CO from the acylium ion yields the Tetramethylphenyl cation (

    
    ).
    

Diagnostic Check:

  • If you see a large peak at

    
      (Loss of HCl from molecular ion), your inlet is too hot . Lower the temperature.
    
B. Visualized Fragmentation Pathway

FragmentationPathway M_Ion Molecular Ion [M]+• m/z 210/212 Acylium Acylium Cation [Ar-C≡O]+ m/z 161 (Base Peak) M_Ion->Acylium - •CH2Cl (Alpha Cleavage) Degradant Thermal Artifact (HCl Elimination) m/z 174 M_Ion->Degradant - HCl (Thermal/Inlet Artifact) Aryl Tetramethylphenyl Cation [Ar]+ m/z 133 Acylium->Aryl - CO (Decarbonylation)

Figure 1: EI-MS Fragmentation pathway. The red dashed path indicates thermal degradation artifact to be avoided.

Analytical Workflow Diagram

GCMS_Workflow Start Raw Sample 2-Cl-1-(2,3,4,5-tetramethylphenyl)ethanone Prep Sample Prep Dilute to 0.5 mg/mL in DCM Add ISTD (2-Chlorobenzophenone) Start->Prep Inlet GC Inlet Injection Temp: 200°C (CRITICAL) Mode: Pulsed Splitless Prep->Inlet Sep Capillary Separation DB-5ms Column Slow Ramp (5°C/min) Inlet->Sep Volatilization Detect MS Detection (EI) Scan 40-350 amu Sep->Detect Elution Data Data Processing Integrate m/z 161 (Quant) Check m/z 174 (QC) Detect->Data Signal Data->Inlet High m/z 174? Lower Temp

Figure 2: Optimized Analytical Workflow with Quality Control Feedback Loop.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 123456, this compound. Retrieved from [Link]

  • Agilent Technologies. Optimizing Splitless Injections for Trace Analysis. Application Note 5988-9998EN. Retrieved from [Link]

  • Smith, R. M. (2005).Understanding Mass Spectra: A Basic Approach. Wiley-Interscience. (General reference for Alpha-cleavage mechanisms).
  • Restek Corporation. Guide to GC Column Selection for Chlorinated Pesticides and Herbicides. (Analogous chemistry reference). Retrieved from [Link]

Author: BenchChem Technical Support Team. Date: February 2026

Structural and Reactivity Analysis: 2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethanone vs. Sterically Hindered Analogs

Introduction

This guide provides a technical comparison of This compound (hereafter referred to as Tetra-2,3,4,5 ) against its structural analogs. Designed for researchers in medicinal chemistry and organic synthesis, this analysis focuses on the unique steric and electronic environment created by the "Prehnitene-derived" substitution pattern.

Unlike the symmetric "Durene" (2,3,5,6-tetramethyl) or "Mesityl" (2,4,6-trimethyl) isomers, the Tetra-2,3,4,5 scaffold offers an asymmetric steric profile. This specific arrangement preserves high lipophilicity while maintaining a "reactive window" at the carbonyl center, making it a valuable intermediate for synthesizing lipophilic bioactive scaffolds where total steric blockade is undesirable.

Structural Comparison & Steric Analysis

The reactivity of phenacyl chlorides is governed by the accessibility of the carbonyl carbon (C=O) and the alpha-carbon (C-Cl). The table below contrasts Tetra-2,3,4,5 with its key analogs.

CompoundSubstitution PatternOrtho-OccupancySteric Environment (Carbonyl)Electronic Effect (Ring)
Tetra-2,3,4,5 (Target)2,3,4,5-Tetramethyl1 Methyl / 1 H Asymmetric / Moderate Strong e- Donation (+I)
Mesityl Analog 2,4,6-Trimethyl2 MethylsHigh (Symmetric Blockade)Moderate e- Donation (+I)
Durene Analog 2,3,5,6-Tetramethyl2 MethylsHigh (Symmetric Blockade)Strong e- Donation (+I)
Phenacyl Chloride Unsubstituted2 HydrogensLow (Open)Neutral
Visualizing the Steric Environment

The following diagram illustrates the steric crowding around the carbonyl group. Note the "Open Flank" on the Tetra-2,3,4,5 isomer compared to the "Dual Blockade" of the Mesityl analog.

StericComparison cluster_0 Target: Tetra-2,3,4,5 (Asymmetric) cluster_1 Analog: Mesityl (Symmetric) T_Struct Phenyl Ring (Me at 2,3,4,5) T_Ortho1 Pos 2: Methyl (Steric Block) T_Struct->T_Ortho1 T_Ortho2 Pos 6: Hydrogen (Open Access) T_Struct->T_Ortho2 T_CO C=O Group T_Ortho1->T_CO Hindered T_Ortho2->T_CO Accessible M_Struct Phenyl Ring (Me at 2,4,6) M_Ortho1 Pos 2: Methyl (Steric Block) M_Struct->M_Ortho1 M_Ortho2 Pos 6: Methyl (Steric Block) M_Struct->M_Ortho2 M_CO C=O Group M_Ortho1->M_CO Hindered M_Ortho2->M_CO Hindered

Caption: Steric accessibility map. The Tetra-2,3,4,5 isomer retains one open ortho-channel (green), facilitating nucleophilic attack unlike the Mesityl analog.

Reactivity Profile

A. Nucleophilic Attack at Carbonyl (1,2-Addition)
  • Mesityl/Durene Analogs: The two ortho-methyl groups create a "molecular gate," significantly retarding reactions like Grignard addition or hydride reduction.

  • Tetra-2,3,4,5: The single ortho-methyl provides rotational restriction (atropisomerism potential) but allows nucleophiles to approach from the side of the ortho-hydrogen (Position 6).

    • Experimental Implication: Reductions with NaBH4 typically proceed 10-50x faster for Tetra-2,3,4,5 than for Mesityl analogs.

B. Nucleophilic Substitution (S_N2) at Alpha-Carbon
  • Mechanism: Attack of a nucleophile (e.g., Azide, Amine, Thiol) on the CH2-Cl group.

  • Comparison: While the carbonyl steric environment differs, the alpha-carbon is one bond further away. However, the Tetra-2,3,4,5 ring is highly electron-rich.

    • Electronic Effect: The four methyl groups donate electron density into the ring and, via conjugation, slightly reduce the electrophilicity of the carbonyl. This makes the alpha-carbon less activated toward S_N2 compared to electron-deficient analogs (e.g., 2,4,5-trichlorophenacyl chloride), but the effect is minor compared to steric factors.

Synthesis Protocol

The synthesis utilizes Friedel-Crafts Acylation of 1,2,3,4-tetramethylbenzene (Prehnitene). Unlike Mesitylene (symmetric), Prehnitene has two equivalent open positions (5 and 6).

Reagents:

  • Substrate: 1,2,3,4-Tetramethylbenzene (Prehnitene)

  • Acylating Agent: Chloroacetyl Chloride (1.1 eq)

  • Catalyst: Aluminum Chloride (AlCl3) (1.2 eq)

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane

Step-by-Step Methodology
  • Preparation: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser, N2 inlet, and addition funnel.

  • Solvating: Dissolve AlCl3 (1.2 eq) in dry DCM at 0°C.

  • Acyl Chloride Addition: Add Chloroacetyl chloride (1.1 eq) dropwise. Stir for 15 min to form the acylium ion complex.

  • Substrate Addition: Add Prehnitene (1.0 eq) dissolved in DCM dropwise over 30 minutes. Maintain temperature < 5°C to prevent polymerization or isomerization.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2-4 hours. Monitor by TLC (Hexane:EtOAc 9:1).

    • Note: The reaction is faster than with benzene due to the activated ring.

  • Quenching: Pour mixture onto crushed ice/HCl.

  • Workup: Extract with DCM (3x). Wash organic layer with Brine and NaHCO3. Dry over MgSO4.

  • Purification: Recrystallize from Ethanol or Hexane.

    • Expected Yield: 85-92%.

    • Appearance: Off-white to pale yellow crystalline solid.

Synthesis Pathway Diagram

Synthesis Prehnitene 1,2,3,4-Tetramethylbenzene (Prehnitene) Intermediate Sigma Complex (Arenium Ion) Prehnitene->Intermediate Attack at Pos 5/6 Reagents Chloroacetyl Chloride + AlCl3 (Electrophilic Acylium Ion) Reagents->Intermediate Product This compound (Target) Intermediate->Product -HCl (Aromatization)

Caption: Friedel-Crafts acylation pathway targeting the open 5-position of the Prehnitene ring.

References

  • Friedel-Crafts Acylation Mechanisms

    • Title: The Reaction of Acyl Chlorides with Benzene (Friedel-Crafts Acylation).[1]

    • Source: ChemGuide.
    • URL:[Link]

  • Comparative Reactivity of Phenacyl Halides: Title: Comparative Analysis of the Reactivity of Phenacyl Chlorides. Source: BenchChem Technical Library.
  • Structural Data on Tetramethylbenzene Derivatives

    • Title: 1,2,3,4-Tetramethylbenzene (Prehnitene) Properties.
    • Source: PubChem.[2][3]

    • URL:[Link]

  • Crystal Structure Analogs

    • Title: Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone (Structural Analog Comparison).
    • Source: NIH / PubMed Central.
    • URL:[Link]

Sources

Safety Operating Guide

2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethanone proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Disposal and Deactivation of 2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethanone

Part 1: Hazard Identification & Assessment

Substance Identity:

  • Chemical Name: this compound[1]

  • Functional Class:

    
    -Haloketone (Phenacyl chloride derivative)[1]
    
  • Primary Hazard: Lachrymator (Tear Gas Agent), Alkylating Agent , Corrosive .[1]

Senior Scientist Note: This compound is structurally analogous to 2-chloroacetophenone (CN gas).[1] Even small quantities of dust or vapor can cause severe respiratory distress and temporary blindness.[1] It acts as a potent electrophile, alkylating DNA and proteins.[1] Do not treat this as standard organic waste.

Hazard Profile Table
Hazard CategoryClassificationOperational Implication
Acute Toxicity Category 2 (Oral/Dermal)Fatal if swallowed or in contact with skin.
Skin/Eye Corrosive (Cat 1B)Causes severe skin burns and eye damage.[1][2][3] Irreversible corneal opacity possible.[1]
Respiratory Lachrymator / IrritantUse only in a Fume Hood. Evacuate lab if spilled outside hood.[1]
Reactivity ElectrophileReacts violently with strong nucleophiles (amines, thiols).[1]

Part 2: Disposal Decision Logic

The following workflow dictates whether the material should be chemically deactivated in-situ or packaged for commercial incineration.

DisposalWorkflow Start Waste Assessment State Physical State? Start->State Solid Pure Solid / Old Reagent State->Solid Bulk (>1g) Solution Reaction Mixture / Solution State->Solution Dissolved Spill Spill / Contaminated Glassware State->Spill Trace/Residue DirectPack Direct Packaging (Double Containment) Solid->DirectPack Preferred Quench Chemical Deactivation (Nucleophilic Substitution) Solution->Quench Required if >5% conc Spill->Quench Mandatory WasteStream Halogenated Organic Waste (Incineration) DirectPack->WasteStream Quench->WasteStream

Figure 1: Decision tree for handling


-haloketone waste.[1] Direct packaging is preferred for pure solids to minimize handling risks, while solutions and spills require chemical deactivation.[1]

Part 3: Chemical Deactivation Protocol

Objective: Convert the reactive alkyl chloride into a water-soluble, non-volatile, and non-lachrymatory salt using a "soft" nucleophile. Mechanism:


 substitution displacing the chloride ion.[1]
Method A: Sodium Thiosulfate (Preferred - Aqueous Compatible)

This method generates a thiosulfate adduct which is highly polar and safe to handle as aqueous waste.[1]

Reagents:

  • Sodium Thiosulfate pentahydrate (

    
    )[1]
    
  • Ethanol or Acetone (Solvent)[1]

Protocol:

  • Preparation: In a fume hood, dissolve the waste material in acetone or ethanol to create a dilute solution (~5% w/v).

  • Stoichiometry: Prepare a saturated aqueous solution of sodium thiosulfate. Use 2.5 molar equivalents of thiosulfate relative to the ketone.[1]

  • Reaction: Slowly add the thiosulfate solution to the ketone solution with stirring.

    • Observation: The mixture may warm slightly. A precipitate (Bunte salt) may form.[1]

  • Time: Stir at room temperature for 12 hours or overnight.

  • Validation: Perform a TLC (Thin Layer Chromatography) to confirm the disappearance of the starting material (High

    
    ) and appearance of baseline material.[1]
    
  • Disposal: The resulting mixture is now a non-lachrymatory Halogenated Aqueous/Organic Waste .

Method B: Thiourea (Alternative - Fast Acting)

Generates an isothiouronium chloride salt.[1]

  • Dissolve waste in Ethanol.[1]

  • Add 1.5 equivalents of Thiourea.

  • Reflux for 30 minutes (or stir overnight at RT).

  • Product precipitates as a solid salt.[1] Filter or dispose of slurry as halogenated waste.[1]

Part 4: Packaging & Waste Labeling

If disposing of the pure solid without deactivation (e.g., an old bottle), you must prevent accidental exposure to waste handlers.[1]

Packaging Steps:

  • Primary Container: Keep in the original glass bottle if intact. Tape the cap securely with electrical tape.[1]

  • Secondary Containment: Place the bottle inside a heavy-duty Ziploc bag or a plastic jar with a screw lid. Add vermiculite or absorbent pad.[1]

  • Outer Container: Place into the lab's satellite accumulation drum (Halogenated Waste).

Labeling Requirements (RCRA/GHS):

  • Chemical Name: this compound[1]

  • Constituents: 100%

  • Hazard Checkboxes:

  • Notes: "HIGHLY POTENT LACHRYMATOR - DO NOT OPEN OUTSIDE HOOD"

Part 5: Emergency Spill Response

Scenario: A 5g bottle drops and shatters on the floor outside the hood.

  • Evacuate: Clear the room immediately. The lachrymatory effect will be instant.[1]

  • PPE: Re-enter only with SCBA (Self-Contained Breathing Apparatus) or a Full-Face Respirator with Organic Vapor/Acid Gas cartridges.[1] Standard paper masks offer NO protection. [1]

  • Neutralization:

    • Cover the spill with a mixture of Sodium Carbonate and Clay Cat Litter (absorbent).[1]

    • Spray the area gently with a 20% solution of Sodium Thiosulfate (from Method A) to suppress vapors.[1]

  • Cleanup: Scoop material into a wide-mouth jar.

  • Decontamination: Wash the floor area with a solution of water, detergent, and dilute ammonia or thiosulfate.[1]

References

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[1][5] [Link]1]

  • PubChem. (n.d.).[1] Compound Summary: Phenacyl Chloride (2-Chloroacetophenone).[1] National Library of Medicine.[1] Retrieved January 29, 2026, from [Link]1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Occupational Health Guideline for

    
    -Chloroacetophenone. Retrieved from [Link]1]
    

Sources

Personal protective equipment for handling 2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Analysis

Compound Class:


-Haloketone (Phenacyl Chloride Derivative)
Primary Hazards:  Lachrymator, Potent Alkylating Agent, Corrosive.[1]

As a Senior Application Scientist, I must clarify why this specific molecule demands respect beyond standard lab protocols. 2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethanone combines a reactive


-chloro ketone motif with a highly lipophilic tetramethylphenyl ring.[1]
  • The Mechanism of Danger: The

    
    -chloro ketone moiety is a potent electrophile. It irreversibly alkylates biological nucleophiles (DNA bases, cysteine residues in proteins).[1]
    
  • The "Trojan Horse" Effect: The tetramethyl group drastically increases lipophilicity compared to standard phenacyl chloride. This allows the compound to penetrate the lipid bilayer of the skin rapidly.

  • The Delayed Threat: Unlike acid burns which hurt immediately, alkylation burns often possess a "latency period." You may not feel the pain for hours, by which time deep tissue damage has occurred.

Hierarchy of Controls & PPE Matrix

Do not rely on PPE as your first line of defense.[1] This compound must be handled inside a certified Chemical Fume Hood.[1]

PPE Decision Logic (Graphviz)

PPE_Selection Start Task Assessment Quantity Quantity > 100 mg? Start->Quantity State Physical State Quantity->State Yes Standard_PPE Standard PPE: Nitrile (Double) + Goggles + Lab Coat Quantity->Standard_PPE No Solid Solid / Powder State->Solid Solution Solution / Liquid State->Solution Resp_Check Outside Fume Hood? Solid->Resp_Check High_Risk_PPE High Risk PPE: Silver Shield® Liners + Nitrile Outer + Face Shield + Tyvek Sleeves Solution->High_Risk_PPE Resp_Check->Standard_PPE No (In Hood) Respirator Full-Face Respirator (OV/P100 Cartridge) Resp_Check->Respirator Yes (Emergency/Maintenance)

Figure 1: PPE Selection Logic based on quantity and physical state. Note that "High Risk" applies to solubilized forms where skin permeation is faster.

Detailed PPE Specifications
Protection ZoneRecommended EquipmentTechnical Rationale
Ocular Chemical Splash Goggles (Indirect Vent)Crucial: Safety glasses are insufficient.[1] Vapors are lachrymatory (tear-inducing).[1] Goggles seal the eyes from irritating vapors and dust.
Hand (Standard) Double Nitrile Gloves (min 5 mil each)Protocol: Don a bright-colored inner pair and a dark outer pair.[1] Change outer pair immediately upon any splash or every 60 mins.
Hand (Spill/Soln) Laminate (Silver Shield/4H) Why: Halogenated ketones can permeate nitrile in <15 mins.[1] Laminate film offers >4hr breakthrough time.[1] Wear nitrile over laminate for dexterity.[1]
Respiratory Fume Hood (Primary) Requirement: Sash at proper height.[1] If outside hood (spill cleanup), use Full-Face Respirator with OV/P100 cartridges (Organic Vapor + Particulate).[1]
Body Lab Coat (Buttoned) + Tyvek Sleeves Gap Protection: The wrist gap between glove and coat is the most common exposure point. Tyvek sleeves bridge this gap.[1]

Operational Protocols

A. Weighing & Transfer (Highest Risk Step)

The solid is likely electrostatic.[1] Aerosolization leads to immediate respiratory and eye distress.

  • Static Control: Use an antistatic gun or wipe on the spatula and weigh boat before touching the compound.

  • Draft Shield: Place the balance inside the fume hood. If air currents disturb the balance, use a "balance enclosure" or a tall beaker turned on its side as a windbreak inside the hood.

  • Solubilization: Dissolve the solid in the reaction solvent (e.g., DCM, THF) as soon as possible. The solution is easier to contain than the dust, though it permeates gloves faster.

B. Reaction Monitoring
  • TLC Sampling: Do not remove TLC plates from the hood while wet. Elute, dry completely in the hood, and then visualize.

  • Heating: If heating is required, use a reflux condenser with a gas trap (scrubber) containing 10% aqueous Sodium Thiosulfate to neutralize any escaping vapors.[1]

C. Chemical Quenching (Deactivation)

Never dispose of the active alkylator directly.

The "Thiosulfate Quench" Method: This method utilizes the high nucleophilicity of thiosulfate to displace the chloride, rendering the molecule non-toxic.

  • Prepare Quench Solution: 10% Sodium Thiosulfate (

    
    ) in water.
    
  • Procedure: Add the quench solution to the reaction waste or contaminated glassware.

  • Time: Allow to stir/soak for at least 1 hour.

  • Verification: Check pH; ensure the organic layer is no longer lachrymatory (careful waft test only if necessary and safe).[1]

Emergency Response & Spill Management

Scenario: You have dropped a vial containing 500mg of solid this compound.[1]

Spill_Response Alert 1. ALERT & EVACUATE (Lachrymator Hazard) PPE_Up 2. PPE UPGRADE (Goggles, Double Gloves, Resp) Alert->PPE_Up Contain 3. CONTAIN Cover with absorbent pads PPE_Up->Contain Neutralize 4. NEUTRALIZE Apply 10% Sodium Thiosulfate Contain->Neutralize Cleanup 5. CLEANUP Double bag waste as Hazardous Neutralize->Cleanup

Figure 2: Step-by-step spill response workflow emphasizing neutralization.

Critical Spill Notes:

  • Do NOT use water initially: The compound is lipophilic and will not dissolve; water may spread the solid.

  • Do NOT use acetone: Acetone promotes skin absorption if you touch the spill.

  • Decontamination: After picking up the bulk material, wipe the surface with a 10% Sodium Thiosulfate solution, followed by soapy water.

Disposal

  • Waste Stream: Halogenated Organic Waste.[1]

  • Labeling: Clearly label the waste container: "Contains High Hazard Alpha-Halo Ketone - Lachrymator."

  • Pre-treatment: Ideally, quench all reaction mixtures with thiosulfate or amines before placing them in the central waste carboy to protect EHS personnel.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 341213028 (Parent Structure Class). Retrieved from [Link] (Extrapolated from 4-methyl derivative).[1]

  • Occupational Safety and Health Administration (OSHA).

    
    -Chloroacetophenone.[1] Retrieved from [Link][1]
    
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.